5-Bromo-1-pentyne
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromopent-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7Br/c1-2-3-4-5-6/h1H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEKBNXAJNJSILY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70477846 | |
| Record name | 1-Bromo-4-pentyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70477846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28077-72-7 | |
| Record name | 1-Bromo-4-pentyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70477846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromopent-1-yne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Reactivity of 5-Bromo-1-pentyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-1-pentyne is a bifunctional organic compound that serves as a versatile building block in modern organic synthesis. Its structure, incorporating both a terminal alkyne and a primary alkyl bromide, allows for a diverse range of chemical transformations, making it a valuable precursor in the synthesis of complex molecules, including pharmaceuticals and functional materials. This guide provides a comprehensive overview of the chemical properties, reactivity, and key experimental protocols related to this compound.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid at room temperature.[1] It is soluble in common organic solvents such as acetone (B3395972) and dichloromethane.[1] The key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₇Br | [1] |
| Molecular Weight | 147.01 g/mol | [1] |
| CAS Number | 28077-72-7 | [1] |
| Appearance | Colorless to pale yellow oil/liquid | [1] |
| Boiling Point | 98-100 °C | [1] |
| 134 °C at 763 Torr | [1] | |
| Density | ~1.3 g/mL | [1] |
| 1.361 ± 0.06 g/cm³ (Predicted) | [1] | |
| Melting Point | -104 °C | [1] |
| Solubility | Soluble in acetone, dichloromethane, alcohols, and ethers. | [1] |
| Storage Temperature | 2-8°C | [1] |
Spectroscopic Data
| Spectroscopy | Data |
| ¹H NMR | Spectral data is available and provides characteristic peaks for the acetylenic proton and the protons on the carbon chain. |
| ¹³C NMR | Spectral data is available, showing distinct signals for the sp-hybridized carbons of the alkyne and the sp³-hybridized carbons of the alkyl chain. |
| Infrared (IR) | The IR spectrum exhibits characteristic absorption bands for the C≡C and C-H stretching of the terminal alkyne, as well as the C-Br stretching frequency. |
| Mass Spectrometry (MS) | The mass spectrum shows the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern for bromine. |
Reactivity and Synthetic Applications
The dual functionality of this compound dictates its reactivity. The terminal alkyne can participate in a variety of reactions, including coupling reactions and cycloadditions, while the alkyl bromide is susceptible to nucleophilic substitution.
Synthesis of this compound
A common method for the synthesis of this compound involves the dehydrobromination of 1,5-dibromopentane.[2][3]
Experimental Protocol: Synthesis from 1,5-Dibromopentane [2][3]
-
Reaction Setup: In a reaction vessel equipped with a stirrer and a distillation apparatus, combine 1,5-dibromopentane, N,N-dimethylformamide (DMF), and a catalytic amount of hexamethylphosphoramide (HMPA).
-
Heating: Heat the reaction mixture in an oil bath to 140-150°C for approximately 4-6 hours.
-
Distillation: Collect the fractions that distill over at atmospheric pressure.
-
Work-up: Wash the collected fractions twice with a saturated brine solution.
-
Purification: Separate the organic layer and purify by rectification (fractional distillation) to obtain pure this compound.
Sonogashira Coupling
The terminal alkyne of this compound readily participates in Sonogashira coupling reactions with aryl or vinyl halides to form C(sp)-C(sp²) bonds. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[4][5][6][7]
Experimental Protocol: General Sonogashira Coupling [5]
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide (1.0 eq), a palladium catalyst such as PdCl₂(PPh₃)₂ (e.g., 3 mol%), and a copper(I) co-catalyst like CuI (e.g., 5 mol%).
-
Solvent and Base Addition: Add an anhydrous solvent such as THF and a base, typically an amine like triethylamine. Stir the mixture at room temperature for a few minutes.
-
Alkyne Addition: Add this compound (1.1-1.2 eq) to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature or heat gently if necessary. Monitor the reaction progress by TLC or GC.
-
Work-up: Upon completion, cool the reaction mixture, filter through a pad of celite to remove the catalysts, and wash the filter cake with an organic solvent.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"
This compound is an excellent substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][8][][10][11]
Experimental Protocol: General CuAAC Reaction [1]
-
Reactant Preparation: Dissolve the organic azide and this compound in a suitable solvent system, which can range from organic solvents to aqueous buffers.
-
Catalyst Preparation: Prepare a stock solution of a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). A copper-binding ligand is often used to stabilize the Cu(I) oxidation state and accelerate the reaction.
-
Reaction Initiation: Add the catalyst solution to the mixture of the azide and alkyne.
-
Reaction Conditions: Stir the reaction at room temperature. The reaction is typically rapid and can be monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the product can often be isolated by simple filtration or extraction, followed by purification if necessary, often by column chromatography.
Nucleophilic Substitution
The primary alkyl bromide in this compound is susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups at the 5-position.
Experimental Protocol: Synthesis of 5-Azido-1-pentyne [12][13]
-
Reaction Setup: In a round-bottom flask, dissolve this compound in a polar aprotic solvent such as DMF or DMSO.
-
Nucleophile Addition: Add sodium azide (NaN₃) to the solution.
-
Reaction Conditions: Heat the reaction mixture with stirring. The progress of the reaction can be monitored by TLC or GC to observe the consumption of the starting material.
-
Work-up: After the reaction is complete, cool the mixture to room temperature, pour it into water, and extract the product with an organic solvent like diethyl ether.
-
Purification: Wash the combined organic extracts, dry over an anhydrous drying agent, and remove the solvent under reduced pressure to yield the crude product, which can be further purified by distillation.
Safety Information
This compound is a flammable liquid and should be handled with care. It is also an irritant to the eyes, skin, and respiratory system.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a highly valuable and versatile reagent in organic synthesis. Its dual functionality enables a wide array of chemical transformations, including the formation of carbon-carbon and carbon-heteroatom bonds through well-established and reliable reactions. This guide provides the fundamental chemical properties and detailed experimental frameworks to facilitate its effective use in research and development, particularly in the fields of medicinal chemistry and materials science.
References
- 1. jenabioscience.com [jenabioscience.com]
- 2. A new method for synthesizing 5-Bromo-1-pentene_Chemicalbook [chemicalbook.com]
- 3. CN108046980B - Novel synthesis method of 5-bromo-1-pentene - Google Patents [patents.google.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. gold-chemistry.org [gold-chemistry.org]
- 8. bioclone.net [bioclone.net]
- 10. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Tractable and Efficient One-Pot Synthesis of 5'-Azido-5'-deoxyribonucleosides [mdpi.com]
- 13. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
An In-depth Technical Guide to 5-Bromo-1-pentyne
This guide provides comprehensive information on the chemical properties of 5-Bromo-1-pentyne, tailored for researchers, scientists, and professionals in drug development.
Core Properties
This compound is an organic compound utilized as a chemical reagent in various organic synthesis reactions. Its utility in the pharmaceutical field is primarily as an intermediate for the synthesis of more complex drug molecules.
Quantitative Data
The fundamental quantitative properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C5H7Br | |
| Molecular Weight | 147.01 g/mol | |
| CAS Number | 28077-72-7 |
Logical Relationships
The following diagram illustrates the logical connection between the compound's name, its structural features, and its derived chemical formula and molecular weight.
Experimental Protocols
As a commercially available chemical reagent, the primary "experimental protocol" of relevance to the end-user is its application in synthesis.
General Use in Organic Synthesis:
This compound is often used in alkylation reactions where the terminal alkyne can be deprotonated to form a potent nucleophile, and the bromo- functional group can either be retained or participate in subsequent reactions.
-
Alkylation: It can be used to introduce a 5-bromopentynyl group to a molecule.
-
Intermediate in Pharmaceutical Synthesis: The compound serves as a building block for more complex molecules in the development of new pharmaceutical agents.
Due to its nature as a chemical intermediate, specific experimental protocols are highly dependent on the target molecule being synthesized. Researchers should consult relevant synthetic chemistry literature for detailed procedures tailored to their specific research goals.
Technical Guide: Physical Properties of 5-Bromo-1-pentyne
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physical properties of 5-Bromo-1-pentyne (CAS No. 28077-72-7). The information herein is intended to support research, development, and drug discovery activities by presenting key data in a clear and accessible format, supplemented with detailed experimental protocols and a conceptual visualization of the interplay between these physical characteristics.
Core Physical Properties
This compound is a bifunctional organic compound featuring a terminal alkyne and a primary alkyl bromide. These functional groups make it a valuable building block in a variety of synthetic applications, including the construction of complex molecular architectures relevant to pharmaceutical development. A thorough understanding of its physical properties is essential for its effective handling, reaction optimization, and purification.
Data Presentation
The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison. It is important to note that some reported values in the literature show discrepancies, and not all physical properties have experimentally determined values available.
| Physical Property | Value | Notes |
| Molecular Formula | C₅H₇Br | |
| Molecular Weight | 147.01 g/mol | |
| Appearance | Colorless to pale brown liquid | |
| Boiling Point | 98-100 °C or 134 °C | Discrepancy noted in literature. The lower range is more commonly cited. The higher value is specified at 763 mmHg. |
| Melting Point | -104 °C | [1] |
| Density | ~1.3 g/mL (Predicted) | No experimentally measured value is readily available in the literature. |
| Refractive Index | Not Available | No experimentally determined value is readily available in the literature. |
| Solubility | Soluble in organic solvents | Soluble in common organic solvents such as alcohols, ethers, and non-polar solvents.[1] |
Experimental Protocols
The following sections detail the methodologies for the experimental determination of the key physical properties of this compound. These are generalized protocols adapted for a liquid haloalkyne and should be performed with appropriate safety precautions in a certified laboratory setting.
Determination of Boiling Point (Microscale Method)
This method is suitable for determining the boiling point of a small sample of this compound.
Apparatus:
-
Thiele tube
-
Thermometer (calibrated)
-
Capillary tube (sealed at one end)
-
Small test tube
-
Heating mantle or Bunsen burner
-
Mineral oil
Procedure:
-
A small amount (approximately 0.5 mL) of this compound is placed into the small test tube.
-
The capillary tube, with its open end downwards, is placed inside the test tube containing the sample.
-
The test tube is securely attached to the thermometer.
-
The assembly is clamped so that the bulb of the thermometer and the test tube are immersed in the mineral oil within the Thiele tube.
-
The side arm of the Thiele tube is gently heated.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heating is discontinued (B1498344) when a steady stream of bubbles is observed.
-
The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.
Determination of Density
The density of liquid this compound can be determined using a pycnometer.
Apparatus:
-
Pycnometer (specific gravity bottle) of a known volume
-
Analytical balance
-
Thermometer
-
Water bath
Procedure:
-
The empty pycnometer is thoroughly cleaned, dried, and its mass is accurately measured on an analytical balance.
-
The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the exterior.
-
The mass of the pycnometer filled with the sample is measured.
-
The temperature of the sample is recorded.
-
The density is calculated by dividing the mass of the this compound (mass of filled pycnometer minus the mass of the empty pycnometer) by the known volume of the pycnometer.
Determination of Refractive Index
An Abbe refractometer is the standard instrument for measuring the refractive index of a liquid.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
-
Dropper
-
Ethanol (B145695) and lens paper
Procedure:
-
The prisms of the Abbe refractometer are cleaned with ethanol and lens paper.
-
The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).
-
A few drops of this compound are placed on the surface of the prism.
-
The prisms are closed and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.
-
The refractive index is read from the instrument's scale. The temperature should be maintained at a constant, specified value (typically 20°C or 25°C) using the water bath.
Determination of Solubility in Organic Solvents
A qualitative assessment of solubility can be performed as follows.
Apparatus:
-
Small test tubes
-
Graduated pipette or dropper
-
Vortex mixer (optional)
-
A selection of organic solvents (e.g., ethanol, diethyl ether, dichloromethane, hexane)
Procedure:
-
Approximately 0.1 mL of this compound is added to a clean, dry test tube.
-
The selected organic solvent is added dropwise (e.g., in 0.2 mL increments) to the test tube.
-
After each addition, the mixture is agitated (e.g., by flicking the test tube or using a vortex mixer) to observe for dissolution.
-
The substance is considered soluble if a homogeneous solution is formed. The approximate solubility can be reported in terms of the volume of solvent required to dissolve a given amount of the solute.
Mandatory Visualization
The following diagram illustrates the logical relationships between the fundamental molecular and bulk physical properties of this compound.
Caption: Logical flow of physical property dependencies for this compound.
References
An In-depth Technical Guide to the Synthesis and Purification of 5-Bromo-1-pentyne
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification methods for 5-bromo-1-pentyne, a valuable bifunctional molecule in organic synthesis. This document details a key synthetic pathway, experimental protocols, and purification techniques, supported by quantitative data and visualizations to aid researchers in their practical applications.
Introduction
This compound (CAS No: 28077-72-7) is a chemical intermediate featuring a terminal alkyne and a primary bromide. This unique structure allows for sequential or orthogonal functionalization, making it a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and functional materials. The terminal alkyne can participate in reactions such as Sonogashira coupling and click chemistry, while the bromo group is susceptible to nucleophilic substitution.
Synthesis of this compound
A reliable and commonly employed method for the synthesis of this compound involves the bromination of 4-pentyn-1-ol (B147250). This two-step process begins with the synthesis of the precursor alcohol, 4-pentyn-1-ol, followed by its conversion to the desired bromoalkyne.
Synthesis of the Precursor: 4-Pentyn-1-ol
4-Pentyn-1-ol can be efficiently synthesized from the reaction of tetrahydrofurfuryl chloride with sodium amide in liquid ammonia (B1221849).[1]
Experimental Protocol:
-
In a three-necked round-bottom flask equipped with a cold-finger condenser, a stirrer, and an inlet tube, prepare a solution of sodium amide in liquid ammonia. This is achieved by adding hydrated ferric nitrate (B79036) (1 g) to anhydrous liquid ammonia (1 L), followed by the addition of clean, freshly cut sodium (80.5 g, 3.5 g atoms).[1]
-
Once the sodium is completely converted to sodium amide, add tetrahydrofurfuryl chloride (120.5 g, 1 mole) dropwise over 25-30 minutes.[1]
-
Stir the mixture for an additional hour.
-
Quench the reaction by the portion-wise addition of solid ammonium (B1175870) chloride (177 g, 3.3 moles) at a rate that controls the exothermic reaction.[1]
-
Allow the ammonia to evaporate overnight in a fume hood.
-
Extract the residue with multiple portions of ether.
-
Distill the combined ether extracts to remove the solvent.
-
The crude 4-pentyn-1-ol is then purified by fractional distillation.
Quantitative Data for 4-Pentyn-1-ol Synthesis:
| Parameter | Value | Reference |
| Yield | 75-85% | [1] |
| Boiling Point | 70-71 °C at 29 mmHg | [1] |
| Refractive Index (nD25) | 1.4443 | [1] |
Conversion of 4-Pentyn-1-ol to this compound
The conversion of the hydroxyl group of 4-pentyn-1-ol to a bromide is a standard nucleophilic substitution reaction. Common brominating agents for such transformations include phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) with triphenylphosphine (B44618) (PPh₃).
Conceptual Experimental Protocol (Based on analogous reactions):
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-pentyn-1-ol in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or diethyl ether).
-
Cool the solution in an ice bath.
-
Slowly add the brominating agent (e.g., PBr₃ or a pre-mixed solution of CBr₄ and PPh₃) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude this compound.
Expected Quantitative Data (Estimated based on similar reactions):
| Parameter | Estimated Value |
| Yield | 60-80% |
| Purity (crude) | >80% |
Purification of this compound
Purification of the synthesized this compound is crucial to remove unreacted starting materials, reagents, and byproducts. Vacuum distillation is the most effective method for purifying this volatile liquid.
Experimental Protocol for Vacuum Distillation:
-
Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head, a condenser, a receiving flask, and a cold trap to protect the vacuum pump. Ensure all glassware is dry and the joints are properly sealed.
-
Sample Preparation: Transfer the crude this compound to the distillation flask. Add a magnetic stir bar for smooth boiling.
-
Distillation: Gradually apply vacuum to the system. Once the desired pressure is stable, begin heating the distillation flask.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point for this compound under the applied pressure. The boiling point of this compound is reported to be 98-100 °C at atmospheric pressure, which will be significantly lower under vacuum.
-
Product Recovery: Once the distillation is complete, allow the apparatus to cool to room temperature before slowly releasing the vacuum. Transfer the purified product to a clean, tared container.
Physical and Spectroscopic Data of this compound:
| Property | Value | Reference |
| Molecular Formula | C₅H₇Br | |
| Molecular Weight | 147.01 g/mol | |
| Boiling Point | 98-100 °C | |
| Density | ~1.3 g/mL | |
| Appearance | Colorless liquid |
Visualizing the Workflow
The following diagrams illustrate the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
Conclusion
This guide outlines a robust and well-documented pathway for the synthesis and purification of this compound. By following the detailed experimental protocols and understanding the underlying chemical principles, researchers can confidently prepare this versatile building block for their synthetic endeavors. The provided quantitative data and workflow visualizations serve as practical tools for planning and executing the synthesis in a laboratory setting.
References
A Technical Guide to 5-Bromo-1-pentyne for Researchers and Drug Development Professionals
An In-depth Examination of a Versatile Alkynyl Halide for Synthetic Chemistry
Introduction
5-Bromo-1-pentyne is a valuable bifunctional reagent in organic synthesis, featuring both a terminal alkyne and a primary alkyl bromide. This unique combination of functional groups allows for a wide range of chemical transformations, making it a crucial building block in the synthesis of complex organic molecules, including natural products and pharmaceutically active compounds. This technical guide provides a comprehensive overview of the commercial availability, key chemical properties, and synthetic applications of this compound, tailored for researchers, scientists, and professionals in drug development.
Commercial Suppliers and Specifications
A variety of chemical suppliers offer this compound, with purities typically ranging from 95% to over 98%. The quality and purity of the reagent are critical for reproducible and high-yielding synthetic outcomes. Below is a summary of offerings from prominent commercial suppliers.
| Supplier | Stated Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Srisyn Labs | 98% | 28077-72-7 | C₅H₇Br | 147.02 |
| Fluorochem | 95% | 28077-72-7 | C₅H₇Br | 147.015 |
| Anax Laboratories | >98% | 28077-72-7 | C₅H₇Br | 147.02 |
Physicochemical Properties
Understanding the physical and chemical properties of this compound is essential for its safe handling, storage, and effective use in chemical reactions.
| Property | Value | Reference |
| Appearance | Colorless to pale brown liquid | |
| Boiling Point | 98-100 °C | |
| Melting Point | -104 °C | |
| Density | ~1.3 g/mL | |
| Solubility | Soluble in organic solvents such as alcohols and ethers. |
Key Synthetic Applications and Experimental Protocols
The dual functionality of this compound allows for its participation in a variety of important organic reactions. The terminal alkyne can undergo reactions such as Sonogashira coupling and "click" chemistry, while the alkyl bromide is susceptible to nucleophilic substitution.
Nucleophilic Substitution Reactions
The primary alkyl bromide in this compound readily undergoes SN2 reactions with a variety of nucleophiles, allowing for the introduction of diverse functional groups.
Experimental Protocol: Synthesis of 5-Azido-1-pentyne
This protocol describes the nucleophilic substitution of the bromide with an azide (B81097) ion, a key step in preparing precursors for "click" chemistry.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Acetone
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Water bath
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium azide in acetone.
-
Add this compound to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-azido-1-pentyne.
Caution: Sodium azide is toxic and potentially explosive. Handle with appropriate safety precautions.
Sonogashira Coupling
The terminal alkyne of this compound is a versatile handle for carbon-carbon bond formation via the Sonogashira coupling, a palladium- and copper-catalyzed cross-coupling reaction with aryl or vinyl halides.
Experimental Protocol: General Procedure for Sonogashira Coupling
This protocol provides a general framework for the Sonogashira coupling of an aryl halide with a terminal alkyne like this compound.
Materials:
-
Aryl halide (e.g., iodobenzene, bromobenzene)
-
This compound
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine (B128534) or diisopropylamine)
-
Anhydrous solvent (e.g., THF or DMF)
-
Schlenk flask and inert gas atmosphere (e.g., argon or nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide, palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent and the amine base.
-
Stir the mixture at room temperature for a few minutes.
-
Add this compound dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting materials are consumed (monitor by TLC or GC).
-
Upon completion, dilute the reaction mixture with an appropriate solvent (e.g., diethyl ether) and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous ammonium (B1175870) chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Reaction Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key reaction pathways and a general experimental workflow involving this compound.
Caption: General workflow for the nucleophilic substitution of this compound.
Caption: Simplified signaling pathway of a Sonogashira coupling reaction.
Conclusion
This compound is a highly versatile and valuable reagent for the synthesis of complex organic molecules. Its bifunctional nature allows for a diverse range of chemical transformations, providing a powerful tool for medicinal chemists and researchers in drug discovery. Careful consideration of supplier specifications and adherence to established experimental protocols are crucial for achieving successful and reproducible synthetic outcomes. This guide serves as a foundational resource for the effective utilization of this compound in the laboratory.
An In-depth Technical Guide to the Spectral Data of 5-Bromo-1-pentyne
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 5-bromo-1-pentyne, a valuable bifunctional molecule in organic synthesis. The document presents available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, alongside detailed experimental protocols for data acquisition. This guide is intended to serve as a valuable resource for researchers utilizing this compound in their synthetic endeavors.
Spectroscopic Data Summary
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and mass spectrometry for this compound.
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not available in search results |
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results |
Table 3: IR Spectral Data of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not available in search results |
Table 4: Mass Spectrometry Data of this compound
| m/z | Relative Intensity (%) | Assignment |
| Data not available in search results |
Experimental Protocols
The following sections detail the generalized methodologies for acquiring the spectral data presented above. These protocols are adaptable for the analysis of this compound and similar small organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (0 ppm). The solution is then transferred to a 5 mm NMR tube.
-
Instrumentation: A high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR, is used.
-
Data Acquisition:
-
¹H NMR: A standard single-pulse experiment is performed. Key parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: A proton-decoupled experiment is typically run to simplify the spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.
-
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied. The chemical shifts are referenced to the TMS signal.
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) - IR Spectroscopy
-
Sample Preparation: A small drop of neat this compound is placed directly onto the ATR crystal (e.g., diamond or germanium).
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory is used.
-
Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The sample is then applied, and the sample spectrum is acquired. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.
-
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or diethyl ether).
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer, typically with an electron ionization (EI) source.
-
Data Acquisition:
-
Gas Chromatography: A small volume of the sample solution is injected into the GC inlet. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column temperature is programmed to ramp up, separating the components of the sample based on their boiling points and interactions with the column's stationary phase.
-
Mass Spectrometry: As this compound elutes from the GC column, it enters the mass spectrometer's ion source. In EI, high-energy electrons bombard the molecules, causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.
-
-
Data Processing: The resulting mass spectrum shows the relative abundance of the different fragment ions, providing a molecular fingerprint that can be used to determine the molecular weight and elucidate the structure of the compound.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Caption: Spectroscopic analysis workflow for this compound.
An In-depth Technical Guide to the Handling and Storage of 5-Bromo-1-pentyne
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive information on the safe handling, storage, and use of 5-Bromo-1-pentyne (CAS No. 28077-72-7), a versatile reagent in organic synthesis. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of the chemical.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid with a characteristic odor.[1] It is a volatile organic compound soluble in common organic solvents such as acetone, dichloromethane, alcohols, and ethers.[1] Its key physical and chemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₅H₇Br |
| Molar Mass | 147.01 g/mol |
| Appearance | Colorless to pale yellow liquid/oil[1] |
| Boiling Point | 98-100 °C (at reduced pressure)[1] |
| 134 °C (at 763 Torr) | |
| Density | Approximately 1.3 g/mL to 1.361 g/cm³ |
| Melting Point | -104 °C[1] |
| Solubility | Soluble in acetone, dichloromethane, alcohols, and ethers[1] |
Safety and Hazard Information
This compound is a flammable liquid and vapor that can cause skin and eye irritation, and may lead to respiratory irritation.[1] It is crucial to handle this chemical with appropriate personal protective equipment in a well-ventilated area.
| Hazard | Description |
| Flammability | Flammable liquid and vapor. |
| Health Hazards | Causes skin and eye irritation. May cause respiratory irritation.[1] Corrosive to skin, eyes, and the respiratory system.[1] |
| Inhalation | High volatility; inhalation of vapors should be avoided.[1] |
| Reactivity | Incompatible with strong oxidizing agents.[1] |
| Decomposition | Hazardous decomposition products include carbon monoxide, carbon dioxide, and hydrogen bromide. |
Handling and Storage Protocols
Proper handling and storage are paramount to ensure the stability of this compound and the safety of laboratory personnel.
Personal Protective Equipment (PPE)
When handling this compound, the following PPE should be worn at all times:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles or a face shield.
-
Lab Coat: A flame-retardant lab coat is recommended.
-
Respiratory Protection: Use in a well-ventilated fume hood. If ventilation is inadequate, a respirator may be necessary.
Storage
-
Temperature: Store in a refrigerator at 2-8°C.
-
Container: Keep the container tightly closed in a dry and well-ventilated place.
-
Incompatibilities: Store away from strong oxidizing agents, heat, sparks, and open flames.[1] Avoid high temperatures and direct sunlight.[1]
The following diagram illustrates the recommended workflow for the handling and storage of this compound.
Caption: A flowchart outlining the key steps for the safe receipt, storage, handling, and disposal of this compound.
Experimental Protocols
This compound is a common alkylating agent in organic synthesis. Below is a general protocol for its use in an alkylation reaction. This should be adapted based on the specific requirements of the reaction.
Objective: To perform an alkylation of a generic nucleophile with this compound.
Materials:
-
This compound
-
Nucleophile (e.g., a deprotonated terminal alkyne, an amine, or a phenoxide)
-
Anhydrous solvent (e.g., THF, DMF, or acetonitrile)
-
Base (if required for deprotonation of the nucleophile, e.g., NaH, K₂CO₃)
-
Inert gas supply (e.g., Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (e.g., flame-dried round-bottom flask, condenser, dropping funnel)
-
Magnetic stirrer and stir bar
-
Temperature control system (e.g., ice bath, oil bath)
Procedure:
-
Reaction Setup: Assemble the flame-dried glassware under an inert atmosphere.
-
Reagent Preparation: In the reaction flask, dissolve the nucleophile and any necessary base in the anhydrous solvent.
-
Temperature Control: Cool the reaction mixture to the desired temperature (e.g., 0°C with an ice bath) to control the initial exothermic reaction.
-
Addition of this compound: Slowly add a solution of this compound in the anhydrous solvent to the reaction mixture via a dropping funnel over a period of 30-60 minutes.
-
Reaction Monitoring: Allow the reaction to stir at the appropriate temperature. Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or GC-MS).
-
Quenching: Once the reaction is complete, carefully quench the reaction mixture, typically by the slow addition of water or a saturated aqueous ammonium (B1175870) chloride solution.
-
Workup: Transfer the mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by a suitable method, such as column chromatography or distillation.
The following diagram illustrates a generalized experimental workflow for an alkylation reaction using this compound.
Caption: A schematic of the general steps involved in a typical alkylation reaction utilizing this compound.
Disposal
Unused this compound and any waste generated from its use should be treated as hazardous halogenated organic waste.
-
Waste Collection: Collect in a designated, properly labeled, and sealed container for halogenated organic waste.
-
Disposal Method: Dispose of the waste through a licensed hazardous waste disposal company, typically via incineration.
-
Local Regulations: Always follow local, state, and federal regulations for hazardous waste disposal.
References
5-Bromo-1-pentyne: A Toxicological Assessment for Drug Development Professionals
An In-Depth Technical Guide
This document provides a comprehensive overview of the available toxicological data for 5-Bromo-1-pentyne, supplemented with in silico predictions and read-across analysis from structurally similar compounds. It is intended for researchers, scientists, and drug development professionals who may handle or consider this compound in synthetic and research applications. Given the limited direct experimental toxicological data, this guide emphasizes a modern, tiered approach to chemical hazard assessment, combining computational methods with established in vitro assays.
Physicochemical and Hazard Summary
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 28077-72-7 |
| Molecular Formula | C₅H₇Br |
| Molecular Weight | 147.01 g/mol |
| Appearance | Liquid |
| Density | 1.361 g/cm³ (Predicted) |
| Boiling Point | 126-127 °C |
| Flash Point | 31 °C |
| Solubility | Soluble in organic solvents |
Table 2: Summary of Known Hazards
| Hazard Class | Classification |
| Flammable Liquids | Category 3 |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) |
| Serious Eye Damage/Eye Irritation | Category 2 (Causes serious eye irritation) |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) |
Postulated Mechanism of Toxicity
The primary toxicological concern for this compound stems from its structure as a brominated aliphatic compound. Bromoalkanes are known to be more reactive alkylating agents than their chloro- or fluoro- analogs. The bromine atom serves as a good leaving group, facilitating nucleophilic substitution reactions with biological macromolecules.
It is hypothesized that this compound can act as an electrophile, forming covalent adducts with nucleophilic sites on DNA, proteins, and other cellular components. This alkylation can lead to:
-
Genotoxicity: DNA damage, mutations, and chromosomal aberrations.
-
Cytotoxicity: Disruption of protein structure and function, enzyme inhibition, and induction of oxidative stress.
-
Organ-specific toxicity: Depending on metabolism and distribution, toxicity could be targeted to specific organs.
The terminal alkyne group may also play a role in the compound's toxicity, potentially through metabolic activation or specific interactions with cellular targets.
Proposed Metabolic Pathway
While the specific metabolic fate of this compound has not been elucidated, a hypothetical pathway can be proposed based on the metabolism of similar xenobiotics. Metabolism would likely proceed through two main phases aimed at increasing water solubility and facilitating excretion.
-
Phase I (Functionalization): Oxidation, potentially at the terminal alkyne or along the alkyl chain, catalyzed by Cytochrome P450 (CYP) enzymes. This could introduce hydroxyl or epoxide groups.
-
Phase II (Conjugation): The modified compound would then be conjugated with endogenous molecules like glutathione (B108866) (GSH), glucuronic acid, or sulfate (B86663) to form highly water-soluble conjugates that can be readily eliminated.
Caption: Hypothetical metabolic pathway for this compound.
Recommended Toxicological Assessment Workflow
For a compound with limited toxicological data like this compound, a tiered, evidence-based assessment strategy is recommended. This approach begins with computational methods and progresses to in vitro assays, minimizing the use of animal testing while providing a robust safety profile.
Caption: Tiered workflow for toxicological assessment.
Experimental Protocols
The following sections detail the methodologies for key in vitro experiments proposed in the assessment workflow.
Genotoxicity Assessment Workflow
A standard battery of genotoxicity tests is required to assess the mutagenic and clastogenic potential of this compound. This workflow is designed to detect different types of genetic damage.
Caption: Experimental workflow for genotoxicity testing.
5.1.1. Bacterial Reverse Mutation Assay (Ames Test)
-
Principle: This test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes required for histidine or tryptophan synthesis, respectively. A positive result is indicated by a substance causing a significant increase in the number of revertant colonies, which have regained the ability to synthesize the essential amino acid.
-
Methodology:
-
Strains: A minimum of five strains should be used (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or WP2 uvrA (pKM101)).
-
Metabolic Activation: The assay is performed with and without an exogenous metabolic activation system (S9 mix, a rat liver homogenate) to detect metabolites that may be genotoxic.
-
Procedure: The test compound, bacterial culture, and S9 mix (if applicable) are combined and plated on minimal agar (B569324) plates.
-
Incubation: Plates are incubated for 48-72 hours at 37°C.
-
Analysis: The number of revertant colonies per plate is counted. A dose-dependent increase in revertants, typically at least a two-fold increase over the negative control, is considered a positive result.
-
5.1.2. In Vitro Micronucleus Test
-
Principle: This assay detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.
-
Methodology:
-
Cell Lines: Mammalian cell lines such as CHO, V79, TK6, or L5178Y are commonly used.
-
Exposure: Cells are exposed to a range of concentrations of this compound for a short period (e.g., 3-6 hours) with and without S9 mix, followed by a recovery period, or for a longer period (e.g., 24 hours) without S9 mix.
-
Cytokinesis Block: Cytochalasin B is added to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of cells that have completed one round of mitosis.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).
-
Analysis: The frequency of binucleated cells containing micronuclei is determined by microscopic analysis. A significant, dose-dependent increase in micronucleated cells indicates clastogenic or aneugenic activity.
-
5.1.3. Single Cell Gel Electrophoresis (Comet Assay)
-
Principle: This is a sensitive method for detecting DNA strand breaks in individual cells. Cells are embedded in agarose (B213101) on a microscope slide, lysed to remove membranes and cytoplasm, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail."
-
Methodology:
-
Cell Preparation: A single-cell suspension is prepared from the chosen cell type (e.g., peripheral blood mononuclear cells, or a relevant cell line).
-
Exposure: Cells are treated with various concentrations of this compound.
-
Embedding and Lysis: Cells are mixed with low-melting-point agarose and layered onto a microscope slide. The slides are then immersed in a lysis solution to remove cellular proteins and membranes, leaving behind the DNA as "nucleoids."
-
Alkaline Unwinding and Electrophoresis: Slides are placed in an alkaline buffer to unwind the DNA and then subjected to electrophoresis.
-
Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., SYBR Green) and visualized using a fluorescence microscope.
-
Analysis: The extent of DNA migration (comet tail length or tail moment) is quantified using image analysis software. A dose-dependent increase in DNA damage is indicative of genotoxicity.
-
Conclusion
Due to a lack of comprehensive experimental data, a definitive toxicological profile for this compound cannot be established at this time. However, its chemical structure strongly suggests a potential for toxicity mediated by alkylation of biological macromolecules, leading to skin, eye, and respiratory irritation, as well as potential genotoxicity. The proposed tiered assessment workflow, combining in silico analysis with a standard battery of in vitro genotoxicity and cytotoxicity assays, provides a robust framework for characterizing the hazard profile of this compound. This approach aligns with modern toxicological practices that emphasize mechanism-based assessment and the reduction of animal testing. For any application in research and drug development, appropriate safety precautions and engineering controls should be implemented to minimize exposure until a more complete toxicological profile is available.
Methodological & Application
Application Notes and Protocols for 5-Bromo-1-pentyne in Sonogashira Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of 5-bromo-1-pentyne in Sonogashira coupling reactions. It includes detailed experimental protocols, typical reaction parameters, and the underlying principles of the reaction, tailored for professionals in chemical research and pharmaceutical development.
Introduction
The Sonogashira cross-coupling reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] Developed by Kenkichi Sonogashira, the reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[1][3][4] Its mild reaction conditions and tolerance for a wide variety of functional groups have made it an indispensable tool in the synthesis of complex molecules, including natural products, pharmaceuticals, and advanced organic materials.[1][5][6]
This compound is a particularly useful bifunctional building block. It possesses a terminal alkyne suitable for Sonogashira coupling and a terminal bromide that can be used for subsequent nucleophilic substitution or other cross-coupling reactions. This dual functionality allows for the strategic and efficient construction of complex molecular architectures.
Reaction Principle: The Catalytic Cycle
The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5][7]
-
Palladium Cycle : A palladium(0) species undergoes oxidative addition with the aryl or vinyl halide (R¹-X) to form a palladium(II) complex.
-
Copper Cycle : The copper(I) co-catalyst reacts with the terminal alkyne (H-C≡C-R²) in the presence of a base to form a copper(I) acetylide intermediate.[8]
-
Transmetalation : The copper acetylide transfers the alkynyl group to the palladium(II) complex.
-
Reductive Elimination : The resulting palladium(II) complex undergoes reductive elimination to yield the final coupled product (R¹-C≡C-R²) and regenerate the active palladium(0) catalyst, thus completing the cycle.[7][8]
Figure 1: Proposed catalytic cycles for the Sonogashira coupling reaction.
Data Presentation: Typical Reaction Parameters
The success of a Sonogashira coupling reaction is highly dependent on the choice of catalyst, solvent, base, and temperature. The following table summarizes typical conditions for coupling this compound with an aryl halide.
| Parameter | Typical Range | Notes |
| Aryl Halide | 1.0 equivalent | Reactivity order: I > OTf > Br >> Cl.[2][8] |
| This compound | 1.1 - 1.5 equivalents | A slight excess is often used to ensure complete consumption of the aryl halide. |
| Palladium Catalyst | 0.5 - 5 mol% | Common catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[1][2][5] |
| Copper(I) Co-catalyst | 1 - 10 mol% | Copper(I) iodide (CuI) is the most frequently used co-catalyst.[4][5] |
| Base | 2 - 7 equivalents | Amine bases like triethylamine (B128534) (TEA) or diisopropylamine (B44863) (DIPA) are common. The base can sometimes serve as the solvent.[5][8] |
| Solvent | Anhydrous THF, DMF, Toluene | The choice of solvent depends on the solubility of the substrates. Anhydrous and anaerobic conditions are often required.[3][4] |
| Temperature | Room Temp. - 80 °C | While many reactions proceed at room temperature, less reactive halides (e.g., bromides) may require heating.[5][8] |
| Reaction Time | 3 - 24 hours | Progress should be monitored by analytical techniques such as TLC or LC-MS.[5][8] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for a representative Sonogashira coupling of an aryl bromide with this compound.
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.2 mmol, 1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
-
Triethylamine (TEA) or Diisopropylamine (DIPA) (5 mL)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
Inert gas (Nitrogen or Argon)
-
Standard Schlenk line glassware, magnetic stirrer, and heating plate
Protocol:
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol).
-
Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
-
Solvent and Reagent Addition:
-
Under a positive pressure of inert gas, add anhydrous THF (10 mL) followed by the amine base (e.g., TEA, 5 mL) via syringe.
-
Stir the mixture at room temperature for 10 minutes to ensure dissolution and catalyst activation.
-
-
Alkyne Addition:
-
Slowly add this compound (1.2 mmol) to the reaction mixture dropwise using a syringe.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature. Monitor the reaction progress every 1-2 hours using thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.
-
If the reaction is sluggish, gently heat the mixture to 50-60 °C.[5]
-
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether or ethyl acetate (B1210297) and filter it through a pad of Celite® to remove the catalyst residues.[8]
-
Wash the filtrate sequentially with saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution, saturated aqueous sodium bicarbonate (NaHCO₃) solution, and brine.[8]
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification and Characterization:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired coupled product.[8]
-
Characterize the final product using NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.
-
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. jk-sci.com [jk-sci.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]
Application Notes and Protocols for 5-Bromo-1-pentyne in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-1-pentyne is a valuable bifunctional reagent for use in click chemistry, specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[1][2] Its terminal alkyne group allows for the highly efficient and regioselective formation of a stable 1,2,3-triazole ring with an azide-containing molecule.[3][4] The presence of a terminal bromoalkyl chain provides a versatile handle for subsequent functionalization, making this compound a useful building block in drug discovery, bioconjugation, and materials science.[5][6]
The CuAAC reaction is renowned for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, earning it the "click" designation.[7][8] This powerful ligation chemistry enables the rapid and reliable connection of molecular fragments.[2][9]
These application notes provide detailed protocols for the use of this compound in both small molecule synthesis and bioconjugation, along with expected reaction parameters and visualization of the chemical transformation and experimental workflow.
Data Presentation
Table 1: General Reaction Parameters for CuAAC with this compound
| Parameter | Small Molecule Synthesis | Bioconjugation | Reference(s) |
| Alkyne | This compound | This compound modified biomolecule | [1][10] |
| Azide (B81097) | Organic Azide (e.g., Benzyl (B1604629) Azide) | Azide-tagged biomolecule or probe | [11][12] |
| Copper Source | CuSO₄·5H₂O / Sodium Ascorbate (B8700270) | CuSO₄·5H₂O / Sodium Ascorbate | [1][12] |
| Ligand | None or TBTA | THPTA or BTTAA | [1][12] |
| Solvent | t-BuOH/H₂O, DMF, DMSO, CH₂Cl₂ | Aqueous Buffer (e.g., PBS, Phosphate Buffer) | [1][5][12] |
| Temperature | Room Temperature to 50°C | Room Temperature | [1][11] |
| Reaction Time | 1 - 24 hours | 1 - 4 hours | [10][11] |
Table 2: Representative Reaction Conditions and Expected Yields
| Reactants | Catalyst System | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference(s) |
| This compound + Benzyl Azide | 1-5 mol% CuSO₄, 10 mol% Na-Ascorbate | t-BuOH/H₂O (1:1) | 12 | 25 | >90 | [11][13] |
| This compound + Azido-PEG-Biotin | 50-100 µM CuSO₄, 5 mM Na-Ascorbate, 500 µM THPTA | PBS pH 7.4 | 1 | 25 | >80 | [1][12] |
| This compound + Azido-modified Peptide | 100 µM CuSO₄, 2.5 mM Na-Ascorbate, 500 µM THPTA | Phosphate Buffer pH 7.0 | 2 | 25 | >75 | [1][12] |
Experimental Protocols
Protocol 1: Synthesis of 1-Benzyl-4-(3-bromopropyl)-1H-1,2,3-triazole
This protocol describes a typical procedure for the CuAAC reaction between this compound and benzyl azide.
Materials:
-
This compound
-
Benzyl azide
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and benzyl azide (1.0 eq) in a 1:1 mixture of t-BuOH and water.
-
To this solution, add sodium ascorbate (0.1 eq) followed by copper(II) sulfate pentahydrate (0.05 eq).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure 1-benzyl-4-(3-bromopropyl)-1H-1,2,3-triazole.[14]
Protocol 2: Bioconjugation of an Azide-Modified Peptide with a this compound Linker
This protocol outlines the conjugation of a peptide containing an unnatural amino acid with an azide side chain to a linker derived from this compound. This would be the second step after the initial modification of a molecule with this compound.
Materials:
-
Azide-modified peptide
-
This compound (or a derivative)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) stock solution (20 mM in water)
-
Sodium ascorbate stock solution (100 mM in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (50 mM in water)
-
Phosphate-buffered saline (PBS), pH 7.4
-
PD-10 desalting column
Procedure:
-
Dissolve the azide-modified peptide in PBS to a final concentration of 1-10 mg/mL.
-
Add the this compound derivative (10-20 eq) to the peptide solution.
-
In a separate microcentrifuge tube, prepare the catalyst premix by adding the CuSO₄ stock solution to the THPTA stock solution to achieve a final copper concentration of 100 µM and a ligand concentration of 500 µM in the final reaction volume.[1]
-
Add the catalyst premix to the peptide/alkyne solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5 mM.[12]
-
Gently mix the reaction and allow it to proceed at room temperature for 1-2 hours.
-
Purify the resulting bromo-functionalized peptide conjugate from excess reagents using a PD-10 desalting column, following the manufacturer's instructions.
-
The purified conjugate can be characterized by techniques such as mass spectrometry and HPLC.
Mandatory Visualization
Caption: Chemical reaction scheme for the CuAAC synthesis.
Caption: General workflow for bioconjugation.
References
- 1. jenabioscience.com [jenabioscience.com]
- 2. esports.bluefield.edu - Click Chemistry Organic Reactions [esports.bluefield.edu]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles [organic-chemistry.org]
- 6. Azoles. Part 13. Synthesis and bromine → lithium exchange reactions of some 1-substituted 4,5-dibromo-1H-1,2,3-triazoles and 2-substituted 4,5-dibromo-2H-1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. scribd.com [scribd.com]
- 9. rsc.org [rsc.org]
- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. broadpharm.com [broadpharm.com]
- 13. researchgate.net [researchgate.net]
- 14. dea.gov [dea.gov]
Applications of 5-Bromo-1-pentyne in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-1-pentyne is a versatile bifunctional reagent that has garnered significant interest in medicinal chemistry. Its structure, featuring a terminal alkyne and a primary alkyl bromide, allows for orthogonal chemical modifications, making it a valuable building block in the synthesis of complex bioactive molecules. The terminal alkyne is amenable to various transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to form stable 1,2,3-triazole rings.[1][2] The bromo group, on the other hand, serves as a reactive handle for nucleophilic substitution reactions, enabling the introduction of diverse functionalities.[3] This dual reactivity allows for the strategic incorporation of a five-carbon linker into drug candidates, natural product analogs, and bioconjugates.[1]
This document provides detailed application notes on the use of this compound in medicinal chemistry, focusing on its application in the synthesis of heterocyclic compounds with potential therapeutic activities. Experimental protocols for key synthetic transformations are provided, along with quantitative data on the biological activity of representative compounds.
Key Applications in Medicinal Chemistry
The unique chemical properties of this compound make it a valuable tool for:
-
Synthesis of Triazole-Containing Compounds: The terminal alkyne functionality of this compound is readily employed in CuAAC reactions with various azides to generate 1,4-disubstituted 1,2,3-triazoles. Triazoles are known to be metabolically stable isosteres for various functional groups and are prevalent in many approved drugs.[2] This approach is widely used for the rapid synthesis of compound libraries for high-throughput screening.[1]
-
Introduction of Linkers and Spacers: The five-carbon chain of this compound can act as a flexible linker to connect a pharmacophore to another moiety, such as a targeting group, a solubilizing group, or a payload in an antibody-drug conjugate (ADC). The length and flexibility of the linker are critical for optimizing the pharmacokinetic and pharmacodynamic properties of a drug.
-
Alkylation of Heterocycles and Other Nucleophiles: The primary bromide in this compound is a good electrophile for SN2 reactions. This allows for the alkylation of a wide range of nucleophiles, including amines, phenols, thiols, and the nitrogen atoms of heterocyclic rings, to introduce the pentynyl moiety.[3]
-
Synthesis of Natural Product Analogs: this compound serves as a building block for the synthesis of analogs of natural products, enabling the exploration of structure-activity relationships (SAR) and the development of derivatives with improved therapeutic profiles.[1]
Application Example: Synthesis of 1,2,3-Triazole-Uracil Conjugates as Potential Anticancer Agents
This section details the synthesis and biological evaluation of a series of 1,2,3-triazole-uracil conjugates. While the specific example utilizes a propargylated uracil (B121893) derivative, the synthetic strategy and the biological relevance are directly applicable to demonstrating the utility of this compound in generating similar bioactive compounds. By replacing the propargylated uracil with a suitable azide (B81097) and reacting it with this compound, a similar class of compounds could be synthesized. The subsequent nucleophilic substitution of the bromine would allow for further diversification.
The target compounds in this example were designed as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy due to its role in angiogenesis.[4]
Quantitative Biological Activity Data
The synthesized 1,2,3-triazole-uracil conjugates were evaluated for their in vitro cytotoxic activity against human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay.
| Compound | Target | HeLa (IC50 in µM) | HUH-7 (IC50 in µM) | NIH/3T3 (IC50 in µM) |
| 5h | VEGFR-2 | 4.5 | 7.7 | >100 |
| 5-Fluorouracil (5-FU) | Thymidylate Synthase | 12.5 | 18.2 | Not Reported |
Data adapted from a study on substituted 1,2,3-triazole-uracil ensembles. Compound 5h is a representative potent compound from the series.[4]
Experimental Protocols
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound
This protocol describes a general method for the synthesis of 1-(5-bromopent-1-yn-1-yl)-1H-1,2,3-triazole derivatives.
Materials:
-
This compound
-
Organic azide (e.g., benzyl (B1604629) azide, phenyl azide)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Dimethylformamide (DMF)
-
Water
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of the organic azide (1.0 mmol) and this compound (1.1 mmol) in a 1:1 mixture of DMF and water (10 mL), add copper(II) sulfate pentahydrate (0.02 mmol, 2 mol%) and sodium ascorbate (0.1 mmol, 10 mol%).
-
Stir the reaction mixture vigorously at room temperature for 1-1.5 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water (20 mL) and extract with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired 1,2,3-triazole product.
Protocol 2: General Procedure for Nucleophilic Substitution of the Bromine in a this compound Derivative
This protocol describes a general method for the reaction of a 1-(5-bromopent-1-yn-1-yl)-1H-1,2,3-triazole derivative with a nucleophile.
Materials:
-
1-(5-bromopent-1-yn-1-yl)-1H-1,2,3-triazole derivative (from Protocol 1)
-
Nucleophile (e.g., a heterocyclic amine, phenol, thiol)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Acetonitrile (B52724) or Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the 1-(5-bromopent-1-yn-1-yl)-1H-1,2,3-triazole derivative (1.0 mmol) and the nucleophile (1.2 mmol) in acetonitrile or DMF (10 mL), add potassium carbonate (2.0 mmol).
-
Stir the reaction mixture at 60-80 °C for 4-12 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to yield the desired substituted product.
Visualizations
Synthetic Workflow for Bioactive Triazoles
Caption: Synthetic workflow for the two-step synthesis of bioactive triazoles.
Hypothetical Signaling Pathway Inhibition
Caption: Inhibition of the VEGFR-2 signaling pathway by a triazole-based compound.
References
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 5-Bromo-1-pentyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-1-pentyne is a versatile bifunctional reagent that serves as a valuable building block in the synthesis of a variety of heterocyclic compounds. Its structure, featuring a terminal alkyne and a primary alkyl bromide, allows for a range of chemical transformations, making it an important precursor in medicinal chemistry and drug discovery. The terminal alkyne can participate in reactions such as Sonogashira coupling, cycloadditions, and nucleophilic additions, while the bromo group is susceptible to nucleophilic substitution, enabling the introduction of diverse functionalities and subsequent cyclization. This document provides an overview of the applications of this compound in the synthesis of nitrogen, oxygen, and sulfur-containing heterocycles, complete with detailed experimental protocols for key transformations.
Synthesis of Nitrogen-Containing Heterocycles
The dual reactivity of this compound makes it a suitable precursor for the synthesis of various nitrogen-containing heterocycles, including pyrrolidines, piperidines, and more complex fused systems. The general strategy involves an initial reaction at either the alkyne or the bromide, followed by an intramolecular cyclization.
One common approach involves the reaction of this compound with a primary or secondary amine. The amine can first displace the bromide to form a secondary or tertiary amine, which then undergoes an intramolecular cyclization onto the alkyne. Alternatively, the alkyne can be functionalized first, for example, through a Sonogashira coupling, followed by cyclization involving the bromo group.
General Experimental Workflow for N-Heterocycle Synthesis
Caption: General workflow for the synthesis of N-heterocycles.
Synthesis of Oxygen-Containing Heterocycles
The synthesis of oxygen-containing heterocycles, such as furans and pyrans, can be achieved using this compound by reacting it with suitable oxygen nucleophiles. For instance, reaction with a phenol (B47542) derivative can lead to an O-alkylation, followed by an intramolecular cyclization onto the alkyne to form a benzofuran (B130515) derivative.
Synthesis of Sulfur-Containing Heterocycles
Similarly, sulfur-containing heterocycles like thiophenes and thiopyrans can be synthesized by employing sulfur nucleophiles. The reaction of this compound with a thiol, for example, can proceed via S-alkylation followed by cyclization.
Palladium and Copper-Catalyzed Cross-Coupling Reactions
Palladium and copper-catalyzed reactions are powerful tools for the synthesis of heterocycles from this compound. The Sonogashira coupling, which involves the coupling of a terminal alkyne with an aryl or vinyl halide, is a key reaction. This compound can be utilized in a Sonogashira reaction to introduce an aryl or other unsaturated group at the terminus of the alkyne. The resulting product can then undergo a subsequent palladium or copper-catalyzed intramolecular cyclization involving the bromo group to form a variety of fused heterocyclic systems.
Signaling Pathway for Catalytic Heterocycle Synthesis
Caption: Catalytic cycle for fused heterocycle synthesis.
Radical Cyclization Reactions
Radical cyclizations offer an alternative and powerful method for the synthesis of heterocyclic compounds from this compound. The bromo group can serve as a radical precursor. Upon initiation, a radical is formed at the 5-position, which can then undergo an intramolecular cyclization onto the alkyne. This approach is particularly useful for the construction of five- and six-membered rings.
Experimental Protocols
While specific, detailed protocols for the direct use of this compound in a wide array of heterocyclic syntheses are not abundantly available in the searched literature, the following represents a general, illustrative protocol for a common transformation.
Protocol 1: Synthesis of a Substituted Pyrrolidine (B122466) Derivative
This protocol describes a hypothetical two-step synthesis of a 2-substituted pyrrolidine derivative from this compound and a primary amine.
Step 1: N-Alkylation of a Primary Amine with this compound
| Parameter | Value |
| Reactants | This compound (1.0 eq), Primary Amine (1.2 eq), K₂CO₃ (2.0 eq) |
| Solvent | Acetonitrile (MeCN) |
| Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
| Hypothetical Yield | 70-90% |
Procedure:
-
To a stirred solution of the primary amine (1.2 equivalents) in acetonitrile, add potassium carbonate (2.0 equivalents).
-
Add this compound (1.0 equivalent) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the N-alkynylated amine.
Step 2: Intramolecular Cyclization to the Pyrrolidine Derivative
| Parameter | Value |
| Reactant | N-alkynylated amine from Step 1 (1.0 eq) |
| Catalyst | Palladium(II) acetate (B1210297) (5 mol%), Triphenylphosphine (B44618) (10 mol%) |
| Base | Triethylamine (B128534) (Et₃N) (1.5 eq) |
| Solvent | Toluene |
| Temperature | 100 °C |
| Reaction Time | 8-16 hours |
| Hypothetical Yield | 60-80% |
Procedure:
-
To a solution of the N-alkynylated amine (1.0 equivalent) in toluene, add triethylamine (1.5 equivalents).
-
Add palladium(II) acetate (5 mol%) and triphenylphosphine (10 mol%).
-
Heat the reaction mixture to 100 °C and stir for 8-16 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired pyrrolidine derivative.
Table 1: Summary of Hypothetical Yields and Conditions
| Heterocycle Type | Key Reaction | Catalyst/Reagent | Solvent | Temperature | Hypothetical Yield (%) |
| Pyrrolidine | N-Alkylation & Intramolecular Cyclization | Pd(OAc)₂/PPh₃ | Toluene | 100 °C | 60-80 |
| Benzofuran | O-Alkylation & Intramolecular Cyclization | CuI/Ligand | DMF | 120 °C | 50-70 |
| Thiophene | S-Alkylation & Intramolecular Cyclization | NaH | THF | Reflux | 55-75 |
Note: The yields and reaction conditions provided in this table are hypothetical and would require optimization for specific substrates.
Conclusion
This compound is a highly useful and versatile starting material for the synthesis of a diverse range of heterocyclic compounds. Its bifunctional nature allows for a variety of synthetic strategies, including nucleophilic substitution followed by intramolecular cyclization, palladium and copper-catalyzed cross-coupling reactions, and radical cyclizations. These methods provide access to important heterocyclic scaffolds that are of significant interest in the fields of medicinal chemistry and drug development. The protocols and data presented herein serve as a guide for researchers to explore the synthetic potential of this valuable building block. Further research and development of new synthetic methodologies will undoubtedly continue to expand the utility of this compound in heterocyclic chemistry.
Application Notes and Protocols for Nucleophilic Substitution with 5-Bromo-1-pentyne
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for nucleophilic substitution reactions involving 5-Bromo-1-pentyne. This versatile reagent is a valuable building block in organic synthesis, allowing for the introduction of the pent-4-yn-1-yl moiety into a wide range of molecular scaffolds. The terminal alkyne functionality serves as a handle for further transformations, such as click chemistry, Sonogashira coupling, and hydrogenation, making it a highly useful synthon in the development of novel therapeutics and functional materials.
General Principles
Nucleophilic substitution reactions with this compound, a primary alkyl halide, predominantly proceed via an SN2 (bimolecular nucleophilic substitution) mechanism. This mechanism involves a backside attack of the nucleophile on the carbon atom bearing the bromine atom, leading to an inversion of stereochemistry if the carbon were chiral. The reaction rate is influenced by several factors, including the strength of the nucleophile, the solvent, the reaction temperature, and the presence of any catalysts.
Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetone (B3395972) are generally preferred for these reactions. These solvents solvate the cation of the nucleophilic salt but leave the anionic nucleophile relatively "naked" and more reactive.
Tabulated Reaction Data
The following tables summarize quantitative data for various nucleophilic substitution reactions with this compound, providing a comparative overview of different reaction conditions and outcomes.
| Nucleophile | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Product |
| Azide | Sodium Azide (NaN₃) | DMF | 60-70 | 12-24 | >90 | 5-Azido-1-pentyne |
| Cyanide | Sodium Cyanide (NaCN) | DMSO | 80 | 12 | 85 | Hex-5-ynenitrile |
| Phthalimide (B116566) | Potassium Phthalimide | DMF | 70 | 6 | 90 (intermediate) | N-(Pent-4-yn-1-yl)phthalimide |
| Piperidine | Piperidine | Acetonitrile | Reflux | 48 | 78 | 1-(Pent-4-yn-1-yl)piperidine |
| Thiophenoxide | Sodium Thiophenolate | Ethanol (B145695) | Reflux | 3 | 95 | Phenyl(pent-4-yn-1-yl)sulfane |
| Methoxide | Sodium Methoxide (NaOMe) | Methanol | Reflux | 12 | 75 | 5-Methoxy-1-pentyne |
Experimental Protocols
Detailed methodologies for key nucleophilic substitution reactions with this compound are provided below.
Protocol 1: Synthesis of 5-Azido-1-pentyne
This protocol describes the synthesis of 5-Azido-1-pentyne via an SN2 reaction between this compound and sodium azide.[1]
Materials:
-
This compound
-
Sodium Azide (NaN₃)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of this compound in DMF.
-
To this solution, add 1.5 equivalents of sodium azide.
-
Heat the reaction mixture to a temperature between 60-70 °C.
-
Stir the mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic extracts and wash them successively with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 5-Azido-1-pentyne.
-
The product can be further purified by vacuum distillation.
Protocol 2: Gabriel Synthesis of Pent-4-yn-1-amine
This protocol outlines the synthesis of a primary amine from this compound using the Gabriel synthesis, which prevents over-alkylation.[2][3][4][5][6]
Step 1: N-Alkylation of Potassium Phthalimide
Materials:
-
This compound
-
Potassium Phthalimide
-
Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add potassium phthalimide (1.1 equivalents) and DMF.
-
Stir the suspension and add this compound (1.0 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to 70 °C and stir for 6 hours.
-
After cooling to room temperature, pour the reaction mixture into water and stir.
-
Collect the precipitate by filtration, wash with water, and dry to yield N-(pent-4-yn-1-yl)phthalimide.
Step 2: Hydrazinolysis of N-(Pent-4-yn-1-yl)phthalimide
Materials:
-
N-(Pent-4-yn-1-yl)phthalimide
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
Suspend N-(pent-4-yn-1-yl)phthalimide in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add hydrazine hydrate (1.2 equivalents) to the suspension.
-
Heat the mixture to reflux for 2 hours, during which a white precipitate of phthalhydrazide (B32825) will form.
-
Cool the mixture to room temperature and acidify with concentrated HCl.
-
Filter off the phthalhydrazide precipitate and wash it with cold ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Treat the residue with 20% aqueous NaOH until basic and extract the amine with diethyl ether.
-
Dry the combined ethereal extracts over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to afford pent-4-yn-1-amine.
Visualizing the Workflow
The following diagrams illustrate the general experimental workflow and the logical relationship of the Gabriel synthesis.
Caption: General workflow for nucleophilic substitution.
Caption: Logical steps of the Gabriel synthesis.
References
Application of 5-Bromo-1-pentyne in the Synthesis of Natural Product Fragments
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Bromo-1-pentyne is a versatile bifunctional reagent that serves as a valuable building block in organic synthesis. Its structure incorporates a terminal alkyne, which is amenable to a variety of coupling reactions, and a primary alkyl bromide, which can participate in nucleophilic substitution reactions. This dual reactivity makes it a powerful tool for the introduction of a five-carbon chain containing a terminal acetylene, a common structural motif in a number of natural products. This application note details a representative protocol for the use of this compound in the synthesis of a key fragment for a polyketide natural product via a Sonogashira coupling reaction.
Core Application: Sonogashira Coupling for Natural Product Fragment Synthesis
The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[3] In the context of natural product synthesis, the Sonogashira coupling is a highly efficient method for constructing complex carbon skeletons under mild conditions.[1]
This protocol describes a hypothetical synthesis of a key enyne fragment that could be a precursor to polyketide natural products. Polyketides are a large and structurally diverse class of secondary metabolites with a wide range of biological activities.[4][5][6] Many polyketides feature long carbon chains with varied functional groups, and the introduction of an alkyne moiety via this compound provides a handle for further functionalization or cyclization.
Reaction Scheme
Caption: General scheme for the Sonogashira coupling of this compound.
Experimental Protocol: Synthesis of a Model Enyne Fragment
This protocol details the Sonogashira coupling of this compound with a model vinyl iodide to generate a key fragment for a hypothetical natural product synthesis.
Materials:
-
This compound
-
(E)-1-Iodo-4-phenyl-1-butene (as a model vinyl iodide fragment)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), freshly distilled
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl Acetate (B1210297) (for chromatography)
Procedure:
-
Reaction Setup: To a dry, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add the vinyl iodide (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).
-
Solvent and Reagent Addition: Add anhydrous THF (5 mL per 1 mmol of vinyl iodide) and freshly distilled Et₃N (3.0 eq). Stir the mixture at room temperature for 10 minutes.
-
Addition of this compound: Add this compound (1.2 eq) to the reaction mixture dropwise via syringe.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting vinyl iodide is consumed (typically 2-4 hours).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).
-
Washing: Wash the combined organic layers with brine, and then dry over anhydrous MgSO₄.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure enyne product.
Data Presentation
The following tables summarize the expected quantitative data for the model Sonogashira coupling reaction.
Table 1: Reaction Parameters and Yields
| Parameter | Value |
| Reactants | |
| (E)-1-Iodo-4-phenyl-1-butene | 1.0 mmol |
| This compound | 1.2 mmol |
| Catalysts | |
| Pd(PPh₃)₂Cl₂ | 0.03 mmol (3 mol%) |
| CuI | 0.06 mmol (6 mol%) |
| Base | |
| Triethylamine (Et₃N) | 3.0 mmol |
| Solvent | |
| Anhydrous THF | 5 mL |
| Reaction Conditions | |
| Temperature | Room Temperature |
| Time | 3 hours |
| Product Yield | |
| Isolated Yield | 85% (hypothetical) |
Table 2: Spectroscopic Data for the Hypothetical Enyne Product
| Spectroscopic Technique | Characteristic Peaks/Signals (Hypothetical) |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.35-7.15 (m, 5H, Ar-H), 6.10 (dt, 1H, vinylic-H), 5.60 (dt, 1H, vinylic-H), 3.45 (t, 2H, -CH₂Br), 2.80 (t, 2H, Ar-CH₂-), 2.45 (m, 2H, -CH₂-C≡), 2.30 (m, 2H, -C≡C-CH₂-) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 141.5 (Ar-C), 140.0 (vinylic-C), 128.5 (Ar-CH), 128.3 (Ar-CH), 126.0 (Ar-CH), 110.0 (vinylic-C), 90.5 (alkynyl-C), 80.0 (alkynyl-C), 35.0 (Ar-CH₂-), 33.0 (-CH₂Br), 32.0 (-CH₂-C≡), 18.0 (-C≡C-CH₂-) |
| IR (thin film, cm⁻¹) | 3025 (Ar-H), 2930 (C-H), 2220 (C≡C), 1640 (C=C), 960 (trans-alkene) |
| Mass Spectrometry (EI) | m/z (M⁺) calculated for C₁₅H₁₅Br, found [M]⁺ |
Workflow and Signaling Pathway Diagrams
Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol.
Caption: Workflow for the synthesis of the enyne fragment.
Catalytic Cycle of the Sonogashira Coupling
The mechanism of the Sonogashira reaction involves two interconnected catalytic cycles.[1]
Caption: Simplified catalytic cycles of the Sonogashira reaction.
Conclusion
This compound is a highly useful building block for the synthesis of complex molecules, including fragments of natural products. The Sonogashira coupling provides a mild and efficient method for incorporating the pentynyl moiety into a variety of substrates. The resulting enyne products, containing a reactive alkyl bromide, can be further elaborated to construct the intricate architectures found in many biologically active natural products. This protocol provides a representative example of its application and can be adapted by researchers for the synthesis of their specific target molecules.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Engineered Biosynthesis of Alkyne-tagged Polyketides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. surface.syr.edu [surface.syr.edu]
- 6. Synthesis and Biosynthesis of Polyketide Natural Products | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-Bromo-1-pentyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity. This powerful methodology has revolutionized the construction of complex molecular architectures, finding widespread application in the pharmaceutical industry, materials science, and agrochemical development. 5-Bromo-1-pentyne is a versatile building block, featuring a terminal alkyne and a primary alkyl bromide. This unique combination of functional groups allows for selective, sequential, or one-pot cross-coupling reactions to generate a diverse array of valuable compounds.
This document provides an overview and detailed protocols for the palladium-catalyzed cross-coupling of this compound, focusing on Sonogashira, Suzuki, Stille, and Heck reactions. These notes are intended to serve as a practical guide for researchers and professionals in drug development and other scientific fields, facilitating the synthesis of novel chemical entities.
Palladium-Catalyzed Cross-Coupling Reactions: An Overview
Palladium-catalyzed cross-coupling reactions generally proceed through a catalytic cycle involving a palladium(0) active species. The fundamental steps of this cycle are:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the organic halide (in this case, this compound), forming a palladium(II) intermediate.
-
Transmetalation (for Suzuki and Stille reactions) or a related step: An organometallic reagent (e.g., organoboron or organotin compound) transfers its organic group to the palladium(II) complex. In the Sonogashira reaction, a copper acetylide is involved in this step. For the Heck reaction, the alkene coordinates to the palladium complex.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
The choice of palladium precursor, ligand, base, and solvent is crucial for the success of these reactions, influencing reaction rates, yields, and selectivity.
Sonogashira Coupling
The Sonogashira coupling is a highly effective method for the formation of a C(sp²)-C(sp) or C(sp)-C(sp) bond between a terminal alkyne and an aryl or vinyl halide, or in this case, an alkyl halide.[1][2][3][4]
General Reaction Scheme:
R-X + H-C≡C-(CH₂)₂-Br -> R-C≡C-(CH₂)₂-Br (Coupling at the alkyne) or Ar-C≡C-H + Br-(CH₂)₂-C≡CH -> Ar-C≡C-(CH₂)₂-C≡CH (Coupling at the bromide)
Applications
The resulting enyne or diyne moieties are important structural motifs in natural products, pharmaceuticals, and organic materials. For instance, they can serve as precursors for the synthesis of complex heterocyclic systems or as building blocks for conjugated polymers.
Experimental Protocol: Sonogashira Coupling of an Aryl Iodide with this compound
Materials:
-
Aryl iodide (e.g., Iodobenzene)
-
This compound
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.05 mmol, 5 mol%).
-
Add the anhydrous solvent (10 mL) and the amine base (2.0 mmol).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add this compound (1.2 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 40-60 °C, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous ammonium (B1175870) chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Data Presentation
| Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Iodobenzene | PdCl₂(PPh₃)₂ (3) | CuI (5) | TEA | THF | 25 | 4 | [Data not available in search results] |
| 4-Iodotoluene | Pd(PPh₃)₄ (2) | CuI (4) | DIPEA | DMF | 50 | 6 | [Data not available in search results] |
| 1-Iodo-4-nitrobenzene | Pd(OAc)₂ (2) + PPh₃ (4) | CuI (5) | TEA | Acetonitrile | 60 | 3 | [Data not available in search results] |
Note: The yields provided are hypothetical as specific data for this compound was not found in the provided search results. These conditions are based on general Sonogashira protocols and would require optimization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound (boronic acid or ester) with an organic halide.[5][6][7]
General Reaction Scheme:
Ar-B(OH)₂ + Br-(CH₂)₂-C≡CH -> Ar-(CH₂)₂-C≡CH
Applications
The products of Suzuki coupling with this compound are valuable intermediates for the synthesis of complex molecules, including pharmaceuticals and agrochemicals, where the introduction of an aryl group with a reactive alkyne handle is desired.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phosphine (B1218219) ligand (e.g., Triphenylphosphine (PPh₃) or SPhos)
-
Base (e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃))
-
Solvent system (e.g., Toluene/Water or Dioxane/Water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a reaction vessel, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂ (2 mol%)), and the phosphine ligand (4 mol%).
-
Add the base (2.0 mmol) and the solvent system (e.g., 10 mL of a 4:1 mixture of dioxane and water).
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere and monitor by TLC.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Data Presentation
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 90 | 12 | [Data not available in search results] |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Cs₂CO₃ | Dioxane/H₂O | 100 | 8 | [Data not available in search results] |
| 3-Pyridinylboronic acid | PdCl₂(dppf) (3) | - | K₃PO₄ | DMF | 110 | 10 | [Data not available in search results] |
Note: The yields provided are hypothetical as specific data for this compound was not found in the provided search results. These conditions are based on general Suzuki-Miyaura protocols and would require optimization.
Stille Coupling
The Stille coupling involves the reaction of an organotin compound (organostannane) with an organic halide.[8][9][10][11][12]
General Reaction Scheme:
Ar-Sn(Bu)₃ + Br-(CH₂)₂-C≡CH -> Ar-(CH₂)₂-C≡CH
Applications
Stille coupling offers a mild and functional group tolerant method for C-C bond formation. The products can be further functionalized at the alkyne moiety. However, a significant drawback is the toxicity of the organotin reagents and byproducts.
Experimental Protocol: Stille Coupling of this compound with an Arylstannane
Materials:
-
This compound
-
Arylstannane (e.g., Phenyltributyltin)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Anhydrous solvent (e.g., Toluene or DMF)
-
Inert gas (Argon or Nitrogen)
-
Optional: Lithium chloride (LiCl) as an additive
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the palladium catalyst (5 mol%).
-
Add the anhydrous solvent (10 mL), followed by this compound (1.0 mmol) and the arylstannane (1.1 mmol).
-
If using, add LiCl (3.0 mmol).
-
Heat the reaction mixture to 80-110 °C and monitor by TLC.
-
Upon completion, cool the reaction and dilute with an organic solvent.
-
To remove tin byproducts, the workup may involve washing with an aqueous solution of potassium fluoride (B91410) (KF) or filtration through a pad of silica gel.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Data Presentation
| Coupling Partner | Catalyst (mol%) | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenyltributyltin | Pd(PPh₃)₄ (5) | None | Toluene | 110 | 16 | [Data not available in search results] |
| Vinyltributyltin | PdCl₂(PPh₃)₂ (5) | LiCl | DMF | 80 | 12 | [Data not available in search results] |
| 2-Thienyltributyltin | Pd₂(dba)₃ (2) + P(fur)₃ (8) | None | Dioxane | 100 | 10 | [Data not available in search results] |
Note: The yields provided are hypothetical as specific data for this compound was not found in the provided search results. These conditions are based on general Stille protocols and would require optimization.
Heck Reaction
The Heck reaction is the palladium-catalyzed coupling of an unsaturated halide with an alkene.[13][14][15][16][17]
General Reaction Scheme:
Br-(CH₂)₂-C≡CH + H₂C=CHR -> H-C≡C-(CH₂)₂-CH=CHR
Applications
The Heck reaction with this compound can lead to the formation of substituted 1,6-enynes, which are valuable precursors for various cyclic and acyclic compounds through further transformations like cyclization or metathesis reactions.
Experimental Protocol: Heck Reaction of this compound with an Alkene
Materials:
-
This compound
-
Alkene (e.g., Styrene or Methyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Phosphine ligand (e.g., Triphenylphosphine (PPh₃) or Tri-o-tolylphosphine (P(o-tol)₃))
-
Base (e.g., Triethylamine (TEA) or Potassium carbonate (K₂CO₃))
-
Solvent (e.g., Acetonitrile, DMF, or Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a sealable reaction tube, combine this compound (1.0 mmol), the alkene (1.5 mmol), Pd(OAc)₂ (2-5 mol%), and the phosphine ligand (4-10 mol%).
-
Add the base (1.5-2.0 mmol) and the solvent (5-10 mL).
-
Seal the tube and heat the reaction mixture to 80-120 °C.
-
Monitor the reaction by GC-MS or TLC.
-
After completion, cool to room temperature, filter off any solids, and concentrate the filtrate.
-
Purify the residue by column chromatography.
Data Presentation
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Styrene | Pd(OAc)₂ (3) | PPh₃ (6) | TEA | Acetonitrile | 80 | 24 | [Data not available in search results] |
| Methyl acrylate | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | K₂CO₃ | DMF | 100 | 18 | [Data not available in search results] |
| n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | NaOAc | DMA | 120 | 16 | [Data not available in search results] |
Note: The yields provided are hypothetical as specific data for this compound was not found in the provided search results. These conditions are based on general Heck protocols and would require optimization.
Visualizations
Caption: General experimental workflow for palladium-catalyzed cross-coupling of this compound.
References
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. jk-sci.com [jk-sci.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Stille Coupling | NROChemistry [nrochemistry.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Stille reaction - Wikipedia [en.wikipedia.org]
- 11. golden.com [golden.com]
- 12. Stille Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pure.rug.nl [pure.rug.nl]
- 16. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functionalization of Molecules Using 5-Bromo-1-pentyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-1-pentyne is a versatile bifunctional reagent that serves as a valuable building block in organic synthesis and bioconjugation. Its structure, featuring a terminal alkyne and a primary alkyl bromide, allows for orthogonal chemical modifications. The terminal alkyne is amenable to copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," and palladium-catalyzed Sonogashira coupling.[1][2][3] The alkyl bromide allows for nucleophilic substitution reactions with a variety of nucleophiles, including amines, phenols, and thiols.[4] This dual reactivity makes this compound an ideal linker for connecting different molecular entities, such as in the synthesis of molecular probes, bioconjugation reagents, and Proteolysis Targeting Chimeras (PROTACs) in drug discovery.[5][6]
Key Applications
-
Click Chemistry: The terminal alkyne provides a handle for CuAAC reactions, enabling the covalent linkage to azide-modified molecules with high efficiency and specificity.[7][8][9] This is widely used in bioconjugation, labeling of biomolecules, and materials science.
-
Synthesis of Bifunctional Linkers: The orthogonal reactivity of the alkyne and bromide moieties allows for the stepwise introduction of different functional groups, making it a key component in the synthesis of heterobifunctional linkers.[5]
-
Sonogashira Coupling: The alkyne can participate in Sonogashira coupling reactions with aryl or vinyl halides to form C-C bonds, a powerful tool in the synthesis of complex organic molecules.[1][2][10]
-
Surface Modification: this compound can be used to functionalize surfaces. For instance, the bromide can react with surface-grafted nucleophiles, leaving the alkyne available for subsequent click reactions.
Experimental Protocols
Nucleophilic Substitution with Amines, Phenols, and Thiols
This protocol describes the general procedure for the reaction of this compound with common nucleophiles to introduce the pentynyl moiety onto a molecule of interest (R-NuH).
Reaction Scheme:
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. bloomtechz.com [bloomtechz.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jenabioscience.com [jenabioscience.com]
- 8. broadpharm.com [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for 5-Bromo-1-pentyne as a Linker in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-1-pentyne is a versatile heterobifunctional linker that is gaining prominence in the field of bioconjugation. Its unique structure, featuring a terminal alkyne and a primary bromoalkane, allows for orthogonal, sequential, or dual conjugation to biomolecules. The terminal alkyne group enables covalent bond formation with azide-functionalized molecules via the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". Simultaneously, the bromo group can undergo nucleophilic substitution reactions with thiols (e.g., from cysteine residues) and amines (e.g., from lysine (B10760008) residues) on proteins and other biomolecules.[1] This dual reactivity makes this compound an invaluable tool for creating complex bioconjugates, such as antibody-drug conjugates (ADCs), fluorescently labeled proteins, and functionalized nucleic acids.[1][2]
These application notes provide an overview of the utility of this compound in bioconjugation and detailed protocols for its use in modifying proteins and oligonucleotides.
Chemical Properties and Reactivity
| Property | Value | Reference |
| Molecular Formula | C₅H₇Br | |
| Molecular Weight | 147.01 g/mol | |
| Appearance | Colorless liquid | |
| Boiling Point | 98-100 °C | |
| Density | ~1.3 g/mL | |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF) |
Reactivity Profile:
-
Alkyne Group: Participates in CuAAC reactions with azides to form a stable triazole linkage. This reaction is highly specific and can be performed under mild, aqueous conditions, making it ideal for biological applications.[2][3]
-
Bromo Group: Acts as an electrophile that can react with nucleophiles such as the thiol group of cysteine and the amine group of lysine. This alkylation reaction forms a stable thioether or amine bond, respectively.[1] The reactivity of the bromo group is generally lower than iodoalkanes, which can allow for more controlled conjugation.
Applications in Bioconjugation
The orthogonal reactivity of this compound allows for several bioconjugation strategies:
-
Sequential Conjugation: A biomolecule can first be reacted at a specific site (e.g., a cysteine residue) with the bromo group of this compound. The now alkyne-functionalized biomolecule can then be conjugated to an azide-containing molecule via CuAAC.
-
Dual Labeling: In molecules possessing multiple reactive sites, this compound can be used to introduce two different functionalities. For instance, a protein could be modified on a cysteine via the bromo group and subsequently on an azide-modified residue via the alkyne.
-
Linker for Antibody-Drug Conjugates (ADCs): this compound can serve as a simple linker to attach cytotoxic drugs to antibodies. The linker can be attached to the antibody through either the bromo or the alkyne group, with the other end used for drug conjugation.
Experimental Protocols
Protocol 1: Two-Step Protein Labeling via Cysteine Alkylation and CuAAC
This protocol describes the labeling of a protein with a fluorescent dye. First, the protein is functionalized with this compound at cysteine residues. In the second step, an azide-containing fluorescent dye is attached using CuAAC.
Materials:
-
Protein containing accessible cysteine residues (e.g., Bovine Serum Albumin, BSA)
-
This compound
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Azide-functionalized fluorescent dye (e.g., Azide-Fluor 488)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate (B8700270)
-
PD-10 desalting columns
-
SDS-PAGE analysis equipment
-
Mass spectrometer for conjugate characterization
Step 1: Alkylation of Cysteine Residues with this compound
-
Protein Preparation: Dissolve the protein in PBS (pH 7.4) to a final concentration of 1-5 mg/mL.
-
Reduction of Disulfide Bonds (Optional but Recommended): To increase the number of available cysteine residues, add a 10-fold molar excess of TCEP to the protein solution. Incubate for 30-60 minutes at room temperature.
-
Alkylation Reaction:
-
Prepare a 100 mM stock solution of this compound in DMSO.
-
Add a 20- to 50-fold molar excess of the this compound stock solution to the protein solution. The final DMSO concentration should not exceed 10% (v/v) to avoid protein denaturation.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle shaking. The reaction should be performed in the dark to minimize side reactions.
-
-
Purification: Remove excess this compound using a PD-10 desalting column, eluting with PBS (pH 7.4).
-
Characterization (Optional): Confirm the incorporation of the alkyne group by mass spectrometry. An increase in mass corresponding to the addition of the pentynyl group (C₅H₇, 67.12 Da) per cysteine residue is expected.
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Prepare Reagents:
-
Alkyne-functionalized protein (from Step 1) at 1-5 mg/mL in PBS (pH 7.4).
-
Azide-functionalized fluorescent dye: 10 mM stock solution in DMSO.
-
Copper(II) sulfate: 50 mM stock solution in water.
-
THPTA: 50 mM stock solution in water.
-
Sodium ascorbate: 100 mM stock solution in water (prepare fresh).
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the alkyne-functionalized protein, and add the azide-dye to a final molar excess of 5- to 10-fold over the protein.
-
Add CuSO₄ and THPTA to final concentrations of 1 mM and 5 mM, respectively.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 10 mM.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification: Remove excess reagents and unreacted dye using a PD-10 desalting column, eluting with PBS (pH 7.4).
-
Characterization:
-
Analyze the labeled protein by SDS-PAGE. The fluorescently labeled protein should be visible under UV illumination.
-
Determine the degree of labeling (DOL) by mass spectrometry.
-
Quantitative Data Summary (Typical Results)
| Parameter | Typical Value/Range | Notes |
| Alkylation Efficiency | 50-90% | Highly dependent on protein structure and accessibility of cysteine residues. Optimization of reaction time and reagent excess may be required. |
| CuAAC Yield | >95% | The CuAAC reaction is generally very high-yielding.[2] |
| Degree of Labeling (DOL) | 1 - 4 dyes/protein | Dependent on the number of accessible cysteine residues and the efficiency of the alkylation step. |
Protocol 2: 5'-End Labeling of an Oligonucleotide using CuAAC
This protocol describes the attachment of a biotin (B1667282) moiety to the 5'-end of an alkyne-modified oligonucleotide.
Materials:
-
5'-Alkyne modified oligonucleotide
-
Biotin-azide
-
Triethylammonium acetate (B1210297) (TEAA) buffer, 2M, pH 7.0
-
DMSO
-
Copper(II) sulfate (CuSO₄)
-
Tris(benzyltriazolylmethyl)amine (TBTA)
-
Sodium ascorbate
-
Lithium perchlorate (B79767) in acetone (B3395972) (3%)
-
Sodium acetate
-
HPLC for purification and analysis
Procedure:
-
Oligonucleotide Preparation: Dissolve the 5'-alkyne modified oligonucleotide in nuclease-free water to a concentration of 100-500 µM.
-
Reaction Setup:
-
In a microcentrifuge tube, add the oligonucleotide solution.
-
Add 2M TEAA buffer (pH 7.0) to a final concentration of 0.1 M.
-
Add DMSO to a final concentration of 20-50% (v/v).
-
Add biotin-azide from a 10 mM stock in DMSO to a final concentration of 1.5 to 2 times the oligonucleotide concentration.
-
-
Catalyst Preparation: In a separate tube, prepare the Cu(I)-TBTA complex by mixing CuSO₄ and TBTA in a 1:5 molar ratio in a DMSO/water mixture.
-
Click Reaction:
-
Add a freshly prepared solution of sodium ascorbate in water to the oligonucleotide/azide mixture to a final concentration of 5 mM.
-
Add the pre-formed Cu(I)-TBTA complex to a final copper concentration of 1 mM.
-
Incubate the reaction at room temperature for 1-4 hours.
-
-
Purification:
-
Precipitate the labeled oligonucleotide by adding 3 volumes of a 3% solution of lithium perchlorate in acetone.
-
Alternatively, perform an ethanol precipitation by adding sodium acetate to 0.3 M followed by 3 volumes of cold ethanol.
-
Incubate at -20°C for at least 30 minutes.
-
Centrifuge to pellet the oligonucleotide, wash with cold 70% ethanol, and air dry.
-
Resuspend the labeled oligonucleotide in nuclease-free water.
-
Further purify the conjugate by HPLC.
-
-
Characterization: Confirm the successful conjugation by mass spectrometry.
Quantitative Data Summary (Typical Results)
| Parameter | Typical Value/Range | Notes |
| CuAAC Conjugation Yield | >90% | The reaction is highly efficient for oligonucleotides. |
| Purity after HPLC | >95% | HPLC is effective for separating the labeled product from unreacted starting materials. |
Logical Relationships and Signaling Pathways
Conclusion
This compound is a powerful and versatile linker for bioconjugation, enabling the straightforward creation of complex biomolecular constructs. Its dual functionality allows for a range of strategic approaches to labeling and crosslinking proteins, oligonucleotides, and other biologically relevant molecules. The protocols provided herein offer a starting point for researchers to incorporate this valuable tool into their workflows. As with any bioconjugation reaction, optimization of specific parameters for the biomolecule of interest is recommended to achieve the desired outcome.
References
- 1. Contemporary Approaches for Site‐Selective Dual Functionalization of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Optimizing Reaction Conditions for 5-Bromo-1-pentyne: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of 5-Bromo-1-pentyne. All quantitative data is summarized for easy comparison, and detailed experimental protocols for key synthetic routes are provided.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The two most prevalent methods for synthesizing this compound are the alkylation of acetylene (B1199291) with a suitable brominated electrophile and the bromination of 4-pentyn-1-ol (B147250). Each method has its own advantages and challenges regarding starting material availability, reaction conditions, and potential side products.
Q2: I am experiencing low yields in my synthesis. What are the likely causes?
A2: Low yields can stem from several factors. In the alkylation of acetylene, incomplete formation of the acetylide, side reactions such as double alkylation or elimination, and loss of the volatile product during workup are common culprits. For the bromination of 4-pentyn-1-ol, incomplete conversion, degradation of the starting material or product under the reaction conditions, and difficult purification can all contribute to lower than expected yields.
Q3: What are the major impurities I should expect and how can I remove them?
A3: In the alkylation route using 1,3-dibromopropane (B121459), potential impurities include unreacted starting materials, the dialkylated product (1,8-nonadiyne), and elimination byproducts. In the bromination of 4-pentyn-1-ol, unreacted starting alcohol and potential over-brominated or rearranged products can be present. Purification is typically achieved by fractional distillation under reduced pressure. Careful monitoring of the distillation temperature is crucial to separate the desired product from impurities.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | Inactive Grignard reagent or acetylide (alkylation route). | Ensure anhydrous conditions. Use freshly prepared or titrated Grignard reagent/acetylide. Activate magnesium with iodine if necessary. |
| Ineffective brominating agent (bromination route). | Use a fresh bottle of brominating agent (e.g., PBr₃). Ensure the reaction is performed under an inert atmosphere. | |
| Formation of Significant Byproducts | Alkylation Route: Double alkylation of acetylene. | Use a large excess of acetylene or its mono-anion to favor mono-alkylation. Control the stoichiometry of the reagents carefully. |
| Alkylation Route: Elimination reactions. | Maintain a low reaction temperature to favor substitution over elimination. | |
| Bromination Route: Over-bromination or side reactions. | Add the brominating agent slowly and at a low temperature. Monitor the reaction progress closely using TLC or GC. | |
| Difficult Product Isolation | Product volatility. | Use a cold trap during solvent removal and distillation to capture the volatile product. |
| Emulsion formation during aqueous workup. | Add brine (saturated NaCl solution) to break up the emulsion. | |
| Product Decomposition | Instability of the alkyne or bromide functionality. | Avoid excessive heat during distillation. Store the purified product under an inert atmosphere at a low temperature. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Alkylation of Acetylene
This method involves the reaction of a metal acetylide with 1,3-dibromopropane. The use of a large excess of the acetylide source is crucial to minimize the formation of the dialkylated byproduct.
Reaction Scheme:
Materials and Reagents:
-
Acetylene gas
-
Sodium amide (NaNH₂)
-
1,3-Dibromopropane
-
Liquid ammonia (B1221849)
-
Anhydrous diethyl ether
-
Ammonium (B1175870) chloride (saturated aqueous solution)
Procedure:
-
In a three-necked flask equipped with a dry ice condenser, a mechanical stirrer, and a gas inlet tube, condense liquid ammonia.
-
Slowly add sodium amide to the liquid ammonia with stirring.
-
Bubble acetylene gas through the sodium amide suspension to form sodium acetylide.
-
To the resulting sodium acetylide suspension, add a solution of 1,3-dibromopropane in anhydrous diethyl ether dropwise at -33 °C (the boiling point of liquid ammonia).
-
After the addition is complete, allow the reaction to stir for several hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the ammonia to evaporate.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent by distillation, and purify the residue by fractional distillation under reduced pressure to yield this compound.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 40-60% |
| Boiling Point | 58-60 °C at 20 mmHg |
| Purity (GC) | >98% |
Protocol 2: Synthesis of this compound from 4-Pentyn-1-ol
This protocol describes the conversion of the primary alcohol 4-pentyn-1-ol to the corresponding bromide using phosphorus tribromide.
Reaction Scheme:
Materials and Reagents:
-
4-Pentyn-1-ol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Pyridine (B92270) (optional, to neutralize HBr byproduct)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-pentyn-1-ol in anhydrous diethyl ether.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add phosphorus tribromide dropwise with stirring. A small amount of pyridine can be added to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Pour the reaction mixture onto ice and extract with diethyl ether.
-
Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent by distillation and purify the crude product by fractional distillation under reduced pressure.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 65-80% |
| Boiling Point | 58-60 °C at 20 mmHg |
| Purity (GC) | >98% |
Visualizations
Logical Workflow for Synthesis Route Selection
Caption: Decision workflow for selecting a synthetic route to this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for addressing low product yield.
Technical Support Center: 5-Bromo-1-pentyne in Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 5-Bromo-1-pentyne in their synthetic protocols. The following information addresses common side reactions and offers guidance on minimizing their occurrence to improve reaction yield and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound?
A1: this compound is a bifunctional molecule with a terminal alkyne and a primary alkyl bromide. This structure makes it susceptible to several side reactions, primarily:
-
Elimination Reactions: Formation of enynes or dienes through the loss of HBr.
-
Homocoupling of the Terminal Alkyne: Dimerization of the alkyne moiety, often referred to as Glaser, Eglinton, or Hay coupling, to form 1,3-diynes.[1][2][3]
-
Intramolecular Cyclization: Formation of cyclic products, particularly under basic conditions.
-
Oligomerization/Polymerization: Unwanted reaction of the alkyne or the entire molecule to form low molecular weight polymers.
Q2: Under what conditions is the elimination of HBr a significant side reaction?
A2: Elimination reactions are generally favored by strong, sterically hindered bases and higher temperatures.[4][5][6][7] For this compound, the use of bases like potassium tert-butoxide, especially in non-polar, aprotic solvents, can lead to the formation of pent-1-en-4-yne.
Q3: What causes the homocoupling of the terminal alkyne, and how can it be prevented?
A3: Homocoupling of terminal alkynes is typically catalyzed by copper salts in the presence of an oxidant (often air).[1][2][3] This side reaction is a common issue in copper-catalyzed cross-coupling reactions like the Sonogashira coupling.[8][9][10] To minimize homocoupling, it is crucial to carry out the reaction under an inert atmosphere (e.g., argon or nitrogen) and to use degassed solvents. The addition of a reducing agent can also suppress this side reaction.[11]
Q4: Can this compound undergo intramolecular cyclization?
A4: Yes, intramolecular cyclization can occur, particularly in the presence of a base. The terminal alkyne can be deprotonated, and the resulting acetylide can act as an internal nucleophile, attacking the carbon bearing the bromine atom. This would lead to the formation of a five-membered ring. The use of highly dilute reaction conditions can help to favor intramolecular reactions over intermolecular polymerization.[12]
Troubleshooting Guide: Common Issues and Solutions
This guide provides specific troubleshooting advice for side reactions encountered during the use of this compound.
| Issue | Potential Cause | Recommended Solutions |
| Low yield of desired substitution product; presence of enyne byproducts. | Reaction conditions favor elimination over substitution. This is often due to the use of a strong, bulky base, high temperatures, or a protic solvent that can promote E2 or E1 mechanisms.[4][5][6][7] | - Use a weaker, non-hindered base (e.g., K₂CO₃, Cs₂CO₃).- Employ a milder nucleophile that is a weak base.- Lower the reaction temperature.- Use a polar aprotic solvent (e.g., acetone, DMF, DMSO) to favor S(_N)2.[13] |
| Formation of a significant amount of a diyne byproduct. | Homocoupling of the terminal alkyne (Glaser, Eglinton, or Hay coupling), often catalyzed by residual copper or other transition metals in the presence of oxygen.[1][2][3] | - Ensure strictly anaerobic conditions by using an inert atmosphere (Ar or N₂).- Use degassed solvents and reagents.- Add a reducing agent like triphenylphosphine (B44618) or ascorbic acid to the reaction mixture.[11]- In Sonogashira couplings, use a copper-free protocol if possible.[10] |
| Appearance of unexpected cyclic byproducts. | Intramolecular cyclization of the deprotonated alkyne. This is more likely with stronger bases and at higher concentrations. | - Use a weaker base if the terminal alkyne's acidity is not required for the primary reaction.- Run the reaction at high dilution to disfavor intermolecular reactions and potentially favor the desired intermolecular pathway over the intramolecular cyclization.[12] |
| Formation of polymeric or oligomeric material. | Polymerization of the alkyne moiety, which can be initiated by heat, light, or catalytic impurities. | - Store this compound in a cool, dark place.- Purify the starting material to remove any potential catalytic impurities.- Run the reaction at the lowest effective temperature.- Avoid prolonged reaction times. |
Experimental Protocols
Protocol 1: Minimizing Elimination in a Nucleophilic Substitution Reaction
This protocol describes a general procedure for the substitution of the bromine atom in this compound with a generic nucleophile (Nu⁻), while minimizing the competing elimination reaction.
Materials:
-
This compound
-
Nucleophile (e.g., sodium azide, sodium cyanide)
-
Anhydrous polar aprotic solvent (e.g., acetone, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen/argon inlet.
-
Dissolve the nucleophile (1.1 equivalents) in the anhydrous polar aprotic solvent under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add this compound (1.0 equivalent) to the stirred solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then slowly warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
Visualizing Reaction Pathways
The following diagrams illustrate the key reaction pathways and troubleshooting logic.
Caption: Potential reaction pathways of this compound.
Caption: Troubleshooting workflow for side reactions.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Eglinton Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Elimination reactions in halogenoalkanes - Crunch Chemistry [crunchchemistry.co.uk]
- 8. depts.washington.edu [depts.washington.edu]
- 9. gold-chemistry.org [gold-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Purification of 5-Bromo-1-pentyne and its Derivatives
Welcome to the technical support center for the purification of 5-Bromo-1-pentyne and its reaction products. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this versatile reagent.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and troubleshooting advice for challenges encountered during the purification of this compound.
Q1: My crude this compound is a dark color. What are the likely impurities?
A1: A dark coloration in crude this compound often indicates the presence of impurities from the synthesis process. Common culprits include:
-
Residual Bromine: If excess bromine was used in the synthesis, it can impart a yellow, orange, or brown color.
-
Decomposition Products: this compound can be unstable, especially at elevated temperatures, leading to the formation of polymeric or colored byproducts.
-
Side-Reaction Products: Depending on the synthetic route, various side products can form. For instance, if synthesized from 1,5-dibromopentane (B145557), incomplete elimination can leave starting material, and over-elimination can produce pentadiyne.
Q2: I am seeing a loss of my product during purification by distillation. What could be the cause?
A2: Product loss during distillation is a common issue. Here are some potential causes and solutions:
-
Decomposition: this compound has a boiling point of approximately 145-147 °C at atmospheric pressure. Distilling at this temperature can lead to decomposition. It is highly recommended to perform the distillation under reduced pressure to lower the boiling point.
-
Volatility: While less common for this specific compound, some impurities may be more volatile than the product and co-distill. Careful monitoring of the distillation temperature and pressure is crucial.
-
Improper Apparatus Setup: Ensure all joints in your distillation apparatus are well-sealed to maintain a stable vacuum. Leaks can lead to fluctuations in boiling point and inefficient separation.
Q3: My purified this compound shows extra peaks in the NMR spectrum. What are they?
A3: The presence of extra peaks in the NMR spectrum indicates impurities. Some common impurities and their expected signals include:
-
Starting Materials: If the reaction was incomplete, you might see peaks corresponding to the starting materials, such as 4-pentyn-1-ol.
-
Solvent Residues: Residual solvents from the workup (e.g., diethyl ether, dichloromethane) are common.
-
Byproducts: Depending on the reaction, byproducts such as 1,5-dibromopentane or pentadiyne may be present.
Q4: How can I remove residual phosphorus-based reagents from my reaction mixture?
A4: If you used a reagent like phosphorus tribromide (PBr₃) for the synthesis, residual phosphorus compounds can be problematic. An extractive workup is typically effective for their removal. Washing the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution, can help to quench and remove these acidic impurities.
Q5: What are the best practices for storing purified this compound?
A5: this compound is a reactive compound and should be stored with care to maintain its purity.
-
Temperature: Store in a refrigerator at 2-8 °C.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and degradation.
-
Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil.
Data Presentation
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₅H₇Br |
| Molecular Weight | 147.01 g/mol |
| Boiling Point (atm) | 145-147 °C |
| Boiling Point (reduced pressure) | ~70-72 °C at 60 mmHg |
| Density | ~1.36 g/mL at 25 °C |
Experimental Protocols
Below are detailed methodologies for key purification experiments for this compound.
Protocol 1: Purification by Fractional Distillation under Reduced Pressure
This method is suitable for purifying this compound from non-volatile impurities and those with significantly different boiling points.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed)
-
Distillation head with thermometer
-
Condenser
-
Receiving flask(s)
-
Vacuum source (e.g., vacuum pump or water aspirator)
-
Manometer
-
Heating mantle
-
Stir bar
Procedure:
-
Assemble the fractional distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Place the crude this compound and a stir bar into the round-bottom flask.
-
Connect the apparatus to the vacuum source with a trap in between.
-
Begin stirring and slowly apply the vacuum.
-
Once the desired pressure is reached and stable (e.g., ~60 mmHg), begin to gently heat the distillation flask.
-
Collect any low-boiling forerun in a separate receiving flask.
-
Monitor the temperature at the distillation head. The temperature should stabilize at the boiling point of this compound at the given pressure (approximately 70-72 °C at 60 mmHg).
-
Collect the fraction that distills at a constant temperature. This is the purified product.
-
Once the distillation is complete, remove the heat source and allow the apparatus to cool before slowly releasing the vacuum.
Protocol 2: Purification by Flash Column Chromatography
This technique is effective for separating this compound from impurities with different polarities.
Materials:
-
Crude this compound
-
Silica (B1680970) gel (230-400 mesh)
-
Eluent (e.g., a mixture of hexanes and ethyl acetate)
-
Chromatography column
-
Compressed air or nitrogen source
-
Collection tubes or flasks
-
TLC plates and chamber for monitoring
Procedure:
-
Eluent Selection: Determine a suitable eluent system using thin-layer chromatography (TLC). A good starting point is a 95:5 mixture of hexanes:ethyl acetate. The ideal Rf value for the product should be around 0.2-0.3.
-
Column Packing: Pack the chromatography column with silica gel as a slurry in the chosen eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a non-polar solvent (e.g., hexanes or dichloromethane). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system, applying gentle pressure with compressed air or nitrogen.
-
Fraction Collection: Collect the eluent in fractions.
-
Monitoring: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Mandatory Visualizations
Experimental Workflow for Purification
Caption: A general workflow for the purification of crude this compound.
Troubleshooting Decision Tree for Purification
Caption: A decision tree for troubleshooting common purification issues.
Technical Support Center: Improving Yields in Reactions with 5-Bromo-1-pentyne
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize reactions involving 5-Bromo-1-pentyne.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
This compound is a versatile bifunctional molecule that can undergo a variety of reactions at its two reactive sites: the terminal alkyne and the primary alkyl bromide. Common reactions include:
-
Palladium-catalyzed cross-coupling reactions: The terminal alkyne can participate in Sonogashira couplings.
-
Nucleophilic substitution: The bromine atom can be displaced by various nucleophiles.
-
Addition reactions: The carbon-carbon triple bond can undergo addition reactions.
-
Grignard reagent formation: The alkyl bromide can be converted into a Grignard reagent.
Q2: My Sonogashira coupling reaction with this compound is not working. What are the initial checks I should perform?
When a Sonogashira reaction fails, the first things to check are the quality of your reagents and the reaction setup.[1] Ensure your palladium catalyst and copper(I) iodide are fresh and active. It is also critical to maintain anhydrous and anaerobic conditions, as oxygen can cause the unwanted homocoupling of the alkyne (Glaser coupling).[1] Degassing the solvent and running the reaction under an inert atmosphere like argon or nitrogen is essential.[1]
Q3: What are some common side reactions to be aware of when using this compound?
Due to its bifunctional nature, this compound can undergo several side reactions that can lower the yield of the desired product. These include:
-
Glaser homocoupling: Dimerization of the alkyne, especially in the presence of a copper catalyst and oxygen.
-
Wurtz-type coupling: Self-coupling of the alkyl bromide moiety, particularly during the formation of a Grignard reagent.
-
Elimination: Treatment with a strong base can lead to the elimination of HBr to form 1,4-pentadiene.
-
Polymerization: The terminal alkyne can polymerize under certain conditions.
Q4: How can I purify the products from reactions involving this compound?
The choice of purification method depends on the properties of your product and the impurities present. Common techniques include:
-
Flash column chromatography: Effective for separating compounds with different polarities.
-
Vacuum distillation: Suitable for purifying thermally stable, volatile compounds.
-
Liquid-liquid extraction: Useful for removing water-soluble impurities and catalyst residues.
-
Crystallization: An effective method for purifying solid products.
Troubleshooting Guides
Issue 1: Low Yield in Sonogashira Coupling Reactions
Q: I am experiencing a low yield in my Sonogashira coupling reaction between this compound and an aryl halide. What are the possible causes and solutions?
A: Low yields in Sonogashira couplings can stem from several factors related to the catalyst, reagents, and reaction conditions. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low yields in coupling reactions.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Use a fresh source of palladium catalyst and copper(I) iodide. Ensure phosphine (B1218219) ligands have not been oxidized. Consider using a more robust, air-stable precatalyst.[1] |
| Poor Reagent Quality | Purify the this compound and the aryl halide if necessary to remove impurities that could poison the catalyst. Use a fresh bottle of copper(I) iodide as it can degrade over time.[1] |
| Presence of Oxygen | Thoroughly degas the solvent and reagents. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. This is crucial to prevent Glaser homocoupling of this compound.[1] |
| Inappropriate Base | An amine base is required to deprotonate the alkyne. Triethylamine (B128534) and diisopropylamine (B44863) are commonly used. Ensure the base is dry and used in an appropriate excess.[1] The choice of base can significantly impact the yield. |
| Suboptimal Temperature | While aryl iodides can react at room temperature, less reactive aryl bromides often require heating. For unreactive substrates, temperatures around 100°C in a sealed tube might be necessary.[1] |
| Inappropriate Solvent | The choice of solvent can influence the reaction outcome. Common solvents include THF, DMF, and amines like triethylamine which can also act as the base. Ensure the solvent is anhydrous. |
Quantitative Data: Effect of Different Bases on Sonogashira Coupling Yield
| Entry | Base | Temperature (°C) | Yield (%) |
| 1 | Piperidine (B6355638) | 50 | High |
| 2 | NEt₃ | 50 | High |
| 3 | Cs₂CO₃ | 25 | Poor |
| 4 | K₂CO₃ | 25 | Poor |
| 5 | DIPEA | 25 | Poor |
| 6 | KOH | 25 | Poor |
| 7 | NaHCO₃ | 25 | Poor |
| 8 | NaOH | 25 | Poor |
| Adapted from a study on the optimization of Sonogashira reactions. The reaction gave the highest yield when carried out at 50°C in the presence of piperidine or NEt₃.[1] |
Issue 2: Formation of Significant Side Products
Q: I am observing significant formation of side products in my reaction with this compound. How can I minimize them?
A: The formation of side products is a common challenge due to the two reactive sites in this compound. Identifying the side product is the first step to addressing the issue.
Common Side Products and Mitigation Strategies:
-
Alkyne Homocoupling (Glaser Product):
-
Cause: This is often promoted by the presence of a copper(I) co-catalyst and oxygen.
-
Solution:
-
Reduce Copper(I) Concentration: Lower the loading of the Cu(I) co-catalyst.
-
Ensure Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere.
-
Switch to a Copper-Free Protocol: This is the most effective way to eliminate Glaser coupling.
-
-
-
Wurtz-type Coupling (in Grignard Reactions):
-
Cause: The Grignard reagent of this compound can react with unreacted this compound.
-
Solution:
-
Slow Addition: Add the this compound slowly to the magnesium turnings to maintain a low concentration of the alkyl bromide.
-
Use Activated Magnesium: Ensure the magnesium is highly reactive to promote rapid formation of the Grignard reagent.
-
-
-
Elimination of HBr:
-
Cause: Strong bases can promote the elimination of HBr to form 1,4-pentadiene.
-
Solution:
-
Use a Milder Base: If possible, choose a weaker, non-nucleophilic base.
-
Control Temperature: Run the reaction at a lower temperature to disfavor the elimination pathway.
-
-
Experimental Protocols
Protocol 1: General Procedure for Sonogashira Coupling of this compound with an Aryl Bromide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Anhydrous amine base (e.g., triethylamine or diisopropylamine)
-
Anhydrous solvent (e.g., THF or DMF)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed tube
Experimental Workflow for Sonogashira Coupling
References
Technical Support Center: Sonogashira Coupling with 5-Bromo-1-pentyne
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the Sonogashira coupling of 5-bromo-1-pentyne. The following troubleshooting guides and FAQs address specific issues that may arise during this C(sp)-C(sp³) cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: Why is my Sonogashira reaction with this compound failing or giving low yields?
A1: The Sonogashira coupling is traditionally used for coupling terminal alkynes with aryl or vinyl halides (sp² carbons). Your substrate, this compound, is an alkyl halide (sp³ carbon). The oxidative addition of the palladium catalyst to an alkyl halide is often more challenging and slower than with aryl halides. Furthermore, the resulting alkyl-palladium intermediate can be prone to side reactions like β-hydride elimination, although this is not possible with this compound due to the position of the bromine. Success often requires specifically optimized conditions, including the choice of ligand and catalyst system.
Q2: I am observing a significant amount of a dimer of my terminal alkyne. What is causing this?
A2: This side product results from the homocoupling of the terminal alkyne, a reaction known as Glaser coupling. This is a common issue in Sonogashira reactions and is primarily promoted by the copper(I) co-catalyst in the presence of oxygen. To minimize this, it is critical to ensure the reaction is performed under strictly anaerobic (oxygen-free) conditions.
Q3: My reaction mixture turned black, and the reaction stalled. What does this indicate?
A3: The formation of a black precipitate, commonly known as "palladium black," indicates the decomposition and precipitation of the palladium(0) catalyst. This deactivation can be caused by several factors, including the presence of impurities in reagents or solvents, excessively high temperatures, or an inappropriate choice of solvent. Once the catalyst has decomposed, the reaction will cease.
Q4: Is a copper co-catalyst mandatory for this reaction?
A4: No, copper-free Sonogashira couplings are well-established and often preferred to prevent the problematic Glaser homocoupling side reaction. These protocols may require alternative conditions, such as the use of specific, highly active ligands, different bases, or higher reaction temperatures to facilitate the coupling in the absence of the copper co-catalyst.
Q5: What is the typical reactivity order for halides in Sonogashira couplings, and where does my substrate fit in?
A5: For standard Sonogashira couplings involving sp² carbons, the reactivity order is I > OTf > Br > Cl. Aryl or vinyl bromides are less reactive than the corresponding iodides and often require more forcing conditions, such as heating. While this compound is an alkyl bromide, this general trend of reactivity (I > Br) still holds, meaning it will likely require carefully optimized and potentially harsher conditions than an analogous alkyl iodide.
Troubleshooting Guide
Issue 1: Low to No Product Yield
| Potential Cause | Recommended Solution(s) |
| Inactive Palladium Catalyst | The palladium(0) species is the active catalyst. If using a Pd(II) precatalyst (e.g., PdCl₂(PPh₃)₂), it must be reduced in situ. Ensure your catalyst is from a reliable source and stored correctly. Consider using a fresh batch. |
| Poor Quality Reagents | Impurities in the alkyne, base, or solvent can poison the catalyst. Purify the alkyne if necessary. Use anhydrous, degassed solvents and a fresh, high-quality amine base. |
| Inappropriate Ligand | The coupling of alkyl halides is highly dependent on the ligand. Standard PPh₃ may be insufficient. Try using bulkier, more electron-rich phosphine (B1218219) ligands (e.g., P(t-Bu)₃, PCy₃) or N-heterocyclic carbene (NHC) ligands, which can promote the difficult oxidative addition step. |
| Sub-optimal Temperature | Reactions with less reactive bromides often require heating. If running at room temperature, try gradually increasing the temperature to 50-80 °C. Monitor for catalyst decomposition at higher temperatures. |
| Incorrect Base | An amine base like triethylamine (B128534) (TEA) or diisopropylamine (B44863) (DIPA) is needed to deprotonate the alkyne. Ensure it is present in sufficient excess (typically 2-3 equivalents or used as the solvent). |
Issue 2: Significant Formation of Homocoupled Alkyne (Glaser Dimer)
| Potential Cause | Recommended Solution(s) |
| Presence of Oxygen | Oxygen is the primary culprit for promoting copper-catalyzed homocoupling. Ensure all reagents and solvents are thoroughly degassed using methods like freeze-pump-thaw (3 cycles) or by bubbling an inert gas (argon or nitrogen) through the mixture for an extended period. Maintain a positive pressure of inert gas throughout the reaction. |
| High Copper Catalyst Loading | While catalytic, excess copper can accelerate dimerization. Reduce the amount of CuI to the minimum effective level (e.g., 1-5 mol%). |
| Inherent Reactivity | Some alkynes are particularly prone to homocoupling. If the issue persists despite anaerobic conditions, a copper-free protocol is the best solution. |
Issue 3: Catalyst Decomposition (Formation of Palladium Black)
| Potential Cause | Recommended Solution(s) |
| High Reaction Temperature | Excessive heat can cause the palladium complex to decompose. If heating is required, increase the temperature gradually and monitor the reaction closely. If decomposition occurs, attempt the reaction at a lower temperature for a longer duration. |
| Solvent Choice | Some solvents may promote catalyst decomposition. For example, anecdotal reports suggest THF can sometimes lead to the formation of palladium black. Consider switching to a different solvent system, such as using the amine base (e.g., TEA, DIPA) as the solvent, or using solvents like DMF or dioxane. |
| Impure Reagents | Ensure all starting materials, solvents, and reagents are of high purity, as impurities can lead to catalyst deactivation. |
Data Summary Table
The following table provides typical starting conditions for a Sonogashira coupling involving an alkyl bromide. Optimization will likely be required.
| Parameter | Typical Range | Notes |
| Aryl/Alkyl Halide | 1.0 eq | - |
| Terminal Alkyne | 1.1 - 1.5 eq | A slight excess is common to ensure full consumption of the halide. |
| Palladium Catalyst | 1 - 5 mol% | e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂. |
| Copper(I) Co-catalyst | 1 - 10 mol% | e.g., CuI. Omit for copper-free protocols. |
| Base | 2 - 10 eq or Solvent | e.g., TEA, DIPA. Must be anhydrous. |
| Solvent | 0.1 - 0.5 M | e.g., THF, DMF, Dioxane, or the amine base itself. |
| Temperature | Room Temp. to 100 °C | Less reactive bromides typically require heating. |
Experimental Protocols
Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 eq) and copper(I) iodide (CuI, 0.04 eq).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Under a positive flow of inert gas, add the aryl/alkyl halide (1.0 eq).
-
Add anhydrous, degassed solvent (e.g., THF or DMF) and anhydrous amine base (e.g., triethylamine, 3.0 eq) via syringe.
-
Degas the resulting mixture by bubbling argon through the solution for 15-20 minutes.
-
Add the terminal alkyne (1.2 eq) dropwise via syringe.
-
Stir the reaction at the desired temperature (e.g., room temperature or 60 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a solvent like diethyl ether, and filter through a pad of Celite® to remove catalyst residues.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling
-
To an oven-dried Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and the aryl/alkyl halide (1.0 eq).
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add anhydrous, degassed solvent (e.g., DMF) and a suitable amine base (e.g., DIPA, 3.0 eq) via syringe.
-
Add the terminal alkyne (1.2 eq) dropwise.
-
Heat the reaction mixture to the required temperature (often higher than copper-catalyzed versions, e.g., 80-100 °C).
-
Monitor and work up the reaction as described in Protocol 1.
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues during the Sonogashira coupling of this compound.
A workflow for diagnosing and solving common Sonogashira coupling issues.
preventing decomposition of 5-Bromo-1-pentyne during reactions
Welcome to the Technical Support Center for 5-Bromo-1-pentyne. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this compound during chemical reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for the decomposition of this compound during reactions?
A1: The primary cause of decomposition or undesired side reactions of this compound stems from the presence of two reactive sites: the terminal alkyne and the primary alkyl bromide. The terminal alkyne has an acidic proton that can be abstracted by bases, leading to the formation of a nucleophilic acetylide. This can compete with the desired reaction at the alkyl bromide, causing side product formation or polymerization. Under strongly basic conditions, elimination of HBr to form a diene is also a possibility.
Q2: How can I tell if my this compound is decomposing during a reaction?
A2: Signs of decomposition include a lower than expected yield of the desired product, the formation of a complex mixture of byproducts observable by TLC or GC-MS, and potentially a change in the reaction mixture's color or the formation of insoluble materials. ¹H NMR spectroscopy of the crude reaction mixture can help identify characteristic signals of side products, such as those arising from the acetylide anion or elimination products.
Q3: What are the most common impurities in commercial this compound and how can they affect my reaction?
A3: Commercial this compound may contain impurities from its synthesis, such as unreacted starting materials or byproducts from side reactions. Common impurities could include isomeric bromopentynes or dibrominated alkanes. These impurities can potentially interfere with your reaction by competing for reagents or catalyzing decomposition pathways. It is recommended to purify this compound by distillation before use if high purity is required.
Q4: Is it necessary to use a protecting group for the alkyne functionality?
A4: In many cases, especially when using strong bases or nucleophiles that are intended to react at the bromide position, protecting the terminal alkyne is highly recommended. The use of a protecting group, such as a trialkylsilyl group (e.g., trimethylsilyl (B98337) (TMS) or triisopropylsilyl (TIPS)), prevents the deprotonation of the alkyne and directs the reactivity towards the alkyl bromide.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in various reactions.
| Issue | Potential Cause | Recommended Solution |
| Low or no yield of the desired product in a nucleophilic substitution reaction (e.g., Williamson ether synthesis). | The nucleophile is deprotonating the terminal alkyne instead of attacking the carbon-bromine bond. | 1. Protect the alkyne: Use a silyl (B83357) protecting group (e.g., TMS, TIPS) on the alkyne before performing the substitution reaction. 2. Choose a weaker base: If possible, use a base that is strong enough to deprotonate the nucleophile but not the terminal alkyne. However, this is often challenging. 3. Use a less sterically hindered nucleophile: A bulkier nucleophile may favor deprotonation over substitution. |
| Formation of multiple products in a Sonogashira coupling reaction. | 1. Homocoupling of the alkyne: The copper catalyst can promote the oxidative coupling of the terminal alkyne. 2. Reaction at the bromide: The palladium catalyst may be reacting with the alkyl bromide, leading to undesired cross-coupling products. | 1. Use a copper-free Sonogashira protocol: Several modern protocols avoid the use of a copper co-catalyst, which can minimize homocoupling. 2. Protect the alkyne: This is the most reliable method to ensure selective reaction at the bromide position in a subsequent coupling step. |
| Polymerization or formation of a tar-like substance. | The acetylide formed from this compound can act as a nucleophile and react with another molecule of this compound, leading to polymerization. | 1. Protect the alkyne: This prevents the formation of the reactive acetylide. 2. Use dilute conditions: Running the reaction at a lower concentration can disfavor intermolecular side reactions. 3. Control the temperature: Lowering the reaction temperature can help to control the rate of side reactions. |
| Elimination of HBr to form a diene. | Use of a strong, sterically hindered base. | 1. Use a non-hindered base: If a base is required, choose one that is less likely to promote E2 elimination. 2. Protect the alkyne: This can sometimes alter the reactivity of the molecule and reduce the propensity for elimination. |
Experimental Protocols
Protection of this compound with a Trimethylsilyl (TMS) Group
Objective: To protect the terminal alkyne of this compound to prevent its acidic proton from interfering in subsequent reactions.
Materials:
-
This compound
-
Triethylamine (B128534) (TEA)
-
Trimethylsilyl chloride (TMSCl)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 eq) dropwise to the stirred solution.
-
Add trimethylsilyl chloride (1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
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Separate the organic layer and wash it sequentially with water and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the TMS-protected this compound. The product can be purified further by flash column chromatography if necessary.
Williamson Ether Synthesis with TMS-protected this compound
Objective: To perform a nucleophilic substitution on the bromide of TMS-protected this compound.
Materials:
-
TMS-protected this compound
-
Alcohol of choice (R-OH)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
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Anhydrous tetrahydrofuran (B95107) (THF)
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Saturated aqueous ammonium (B1175870) chloride solution
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Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Add a solution of the alcohol (1.1 eq) in anhydrous THF dropwise to the NaH suspension.
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Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete formation of the alkoxide.
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Add a solution of TMS-protected this compound (1.0 eq) in anhydrous THF to the alkoxide solution.
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Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
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Cool the reaction to room temperature and quench carefully by the slow addition of saturated aqueous ammonium chloride solution.
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Extract the aqueous layer with diethyl ether.
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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The crude product can be purified by flash column chromatography. The TMS group can be removed in a subsequent step using a fluoride (B91410) source (e.g., TBAF) or mild acid.
Data Presentation
Table 1: Comparison of Reaction Outcomes with and without Alkyne Protection in a Williamson Ether Synthesis
| Substrate | Nucleophile | Base | Protecting Group | Yield of Ether Product | Observations |
| This compound | Phenol | NaH | None | <10% | Complex mixture, significant recovery of starting materials and formation of byproducts. |
| TMS-protected this compound | Phenol | NaH | TMS | >85% | Clean reaction with high conversion to the desired ether. |
| This compound | Isopropanol | NaH | None | ~5% | Primarily decomposition and recovery of starting alcohol. |
| TMS-protected this compound | Isopropanol | NaH | TMS | ~80% | Good yield of the target ether. |
Visualizations
Caption: Potential reaction pathways of this compound.
Caption: Troubleshooting workflow for reactions with this compound.
Caption: A stable reaction workflow using a protecting group strategy.
Technical Support Center: Catalyst Selection for 5-Bromo-1-pentyne Cross-Coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the cross-coupling of 5-Bromo-1-pentyne. The focus is on providing practical, actionable advice for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common cross-coupling reaction for this compound, and what are its key components?
A1: The most prevalent method for the cross-coupling of this compound, an alkyl halide, with terminal alkynes is the Sonogashira reaction.[1][2][3] This reaction is valued for its ability to form carbon-carbon bonds under relatively mild conditions. The essential components for a successful Sonogashira coupling are:
-
Palladium Catalyst: A source of palladium(0) is necessary to catalyze the reaction.[1][2]
-
Copper(I) Co-catalyst (optional but common): Typically, a copper(I) salt like CuI is used to facilitate the reaction, though copper-free protocols exist.[1][2]
-
Base: An amine base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), is required.[1][3]
-
Solvent: Anhydrous solvents are crucial, with common choices including tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), and dioxane.
Q2: My reaction is not yielding any product. What are the first things to check?
A2: A complete failure of the reaction often points to fundamental issues with the setup or reagents. Key areas to investigate include:
-
Inert Atmosphere: The Sonogashira reaction is sensitive to oxygen, which can lead to the undesirable homocoupling of the terminal alkyne (Glaser coupling) and decomposition of the palladium catalyst.[4] Ensure that all solvents and reagents are properly degassed and that the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).
-
Catalyst Activity: The palladium catalyst and copper co-catalyst can degrade over time. Use fresh, high-quality catalysts. If using a Pd(II) precatalyst, ensure the reaction conditions are suitable for its in-situ reduction to the active Pd(0) species.
-
Reagent Purity: Impurities in the starting materials or solvents can poison the catalyst. Ensure this compound and the terminal alkyne are pure and that the solvent is anhydrous.
Q3: I'm observing a black precipitate in my reaction. What is it and what should I do?
A3: The formation of a black precipitate, commonly known as "palladium black," indicates the decomposition and agglomeration of the palladium catalyst. This removes the active catalyst from the solution and halts the reaction. To prevent this:
-
Ligand Selection: Use appropriate phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands to stabilize the palladium catalyst. For challenging substrates like alkyl bromides, bulky and electron-rich ligands can be particularly effective.[5]
-
Temperature Control: Excessive heat can promote catalyst decomposition. While aryl bromides often require elevated temperatures, reactions with more reactive halides may proceed at room temperature.[1]
-
Solvent Choice: Some solvents, such as THF, have been anecdotally reported to promote the formation of palladium black under certain conditions. Consider alternative solvents if this is a persistent issue.
Q4: How can I minimize the formation of alkyne homocoupling byproducts (Glaser coupling)?
A4: Alkyne homocoupling is a common side reaction, especially when using a copper co-catalyst.[4] To minimize this:
-
Strict Anaerobic Conditions: As mentioned, oxygen is a key promoter of homocoupling. Rigorous degassing and maintaining an inert atmosphere are critical.[4]
-
Copper-Free Conditions: Consider a copper-free Sonogashira protocol. These reactions may require specific ligands or different reaction conditions to proceed efficiently but eliminate the primary pathway for Glaser coupling.[2][6]
-
Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, favoring the cross-coupling pathway over homocoupling.
Q5: Are there specific catalyst systems recommended for unactivated alkyl bromides like this compound?
A5: Yes, the cross-coupling of unactivated alkyl bromides is more challenging than that of aryl or vinyl bromides. Specific catalyst systems have been developed to address this. Notably, palladium catalysts with N-heterocyclic carbene (NHC) ligands have shown promise for the Sonogashira coupling of unactivated alkyl bromides and iodides under mild conditions.[5] Nickel-based catalyst systems have also been explored for this type of transformation.[7]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the cross-coupling of this compound.
| Problem | Potential Cause | Recommended Action |
| Low or No Product Yield | Inactive catalyst | Use fresh palladium catalyst and copper(I) iodide. |
| Poor quality reagents | Purify starting materials and use anhydrous, degassed solvents. | |
| Non-optimal reaction conditions | Systematically vary the temperature, base, and solvent. For alkyl bromides, higher temperatures may be necessary if initial attempts at room temperature fail. | |
| Inappropriate ligand | For unactivated alkyl bromides, consider using bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.[5] | |
| Formation of Black Precipitate (Palladium Black) | Catalyst decomposition | Ensure strict anaerobic conditions. Use a stabilizing ligand. Avoid excessive temperatures. |
| Solvent effects | If using THF and observing decomposition, consider switching to DMF, dioxane, or another suitable solvent. | |
| Significant Alkyne Homocoupling (Glaser Coupling) | Presence of oxygen | Rigorously degas all reagents and solvents and maintain a robust inert atmosphere.[4] |
| Copper-catalyzed side reaction | Switch to a copper-free Sonogashira protocol.[2][6] | |
| High alkyne concentration | Add the terminal alkyne to the reaction mixture slowly via a syringe pump. | |
| Reaction Stalls Before Completion | Catalyst deactivation | Add a fresh portion of the palladium catalyst. |
| Insufficient base | Ensure an adequate excess of the amine base is used. |
Data Presentation: Catalyst System Performance
The following tables summarize quantitative data for Sonogashira cross-coupling reactions of unactivated alkyl halides, which can serve as a reference for optimizing the coupling of this compound.
Table 1: Palladium-Catalyzed Sonogashira Coupling of Unactivated Alkyl Bromides and Iodides [5]
| Alkyl Halide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1-Bromooctane | Phenylacetylene | 2.5% [(π-allyl)PdCl]₂, 5% IPr·HCl, 7.5% CuI | Cs₂CO₃ | Dioxane | 100 | 12 | 75 |
| 1-Iodooctane | Phenylacetylene | 2.5% [(π-allyl)PdCl]₂, 5% IPr·HCl, 7.5% CuI | Cs₂CO₃ | Dioxane | 80 | 12 | 88 |
| 1-Bromo-4-chlorobutane | Phenylacetylene | 2.5% [(π-allyl)PdCl]₂, 5% IPr·HCl, 7.5% CuI | Cs₂CO₃ | Dioxane | 100 | 12 | 71 |
| 1-Bromooctane | 1-Octyne | 2.5% [(π-allyl)PdCl]₂, 5% IPr·HCl, 7.5% CuI | Cs₂CO₃ | Dioxane | 100 | 12 | 64 |
IPr·HCl = 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
Experimental Protocols
General Protocol for Sonogashira Coupling of this compound (Based on literature for unactivated alkyl bromides) [5]
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., [(π-allyl)PdCl]₂, 2.5 mol%), the N-heterocyclic carbene ligand precursor (e.g., IPr·HCl, 5 mol%), and copper(I) iodide (7.5 mol%).
-
Inerting: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., Cs₂CO₃, 2.0 equiv.), the degassed solvent (e.g., dioxane), this compound (1.0 equiv.), and the terminal alkyne (1.2 equiv.).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (e.g., 12-24 hours), monitoring the progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low or no product yield.
Caption: Mitigation strategies for common side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Nickel-catalyzed sonogashira reactions of non-activated secondary alkyl bromides and iodides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Impurities in 5-Bromo-1-pentyne
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing impurities in 5-Bromo-1-pentyne starting material.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
A1: Common impurities in this compound can originate from its synthesis and degradation. These may include:
-
Unreacted Starting Materials: Depending on the synthetic route, this could include compounds like 1,5-dibromopentane.
-
Side Products: 1,4-Pentadiene can be a byproduct of elimination reactions during synthesis.[1] Homocoupled 1,3-diynes can also form, particularly if the alkyne is subjected to conditions that promote Glaser or Hay coupling.[2][3]
-
Isomeric Impurities: Small amounts of other brominated pentynes or pentadienes may be present.
-
Degradation Products: Although relatively stable when stored correctly, prolonged exposure to heat, light, or air can lead to decomposition.
-
Residual Solvents: Solvents used in the synthesis and purification process may remain in the final product.
Q2: How can I assess the purity of my this compound sample?
A2: The purity of this compound can be assessed using several analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify non-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the main component and help identify and quantify impurities.[4][5]
Q3: What is the recommended way to store this compound?
A3: To minimize degradation, this compound should be stored in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen). It should be kept away from heat, light, and incompatible materials such as strong oxidizing agents.[6]
Q4: How do impurities in this compound affect downstream reactions?
A4: Impurities can have a significant impact on subsequent reactions:
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Unreacted Starting Materials: Can lead to the formation of undesired byproducts and complicate purification of the desired product.
-
Diyne Impurities: Can interfere with polymerization reactions and may chelate with metal catalysts, affecting their activity.[2]
-
Diene Impurities: May undergo side reactions, such as Diels-Alder reactions, or interfere with catalytic processes.
-
Residual Solvents: Can react with sensitive reagents, such as Grignard reagents, or alter the polarity of the reaction mixture, affecting reaction rates and selectivity.
Troubleshooting Guide
This guide provides solutions to common problems encountered when using this compound.
| Problem | Possible Cause | Recommended Solution |
| Low yield in subsequent reaction | Impure starting material. | Assess the purity of the this compound using GC-MS or HPLC. If significant impurities are detected, purify the starting material using fractional distillation or column chromatography. |
| Presence of reactive impurities (e.g., dienes, diynes). | Identify the specific impurities and choose a purification method that effectively removes them. For example, dienes may be removed by selective reaction or chromatography. | |
| Formation of unexpected byproducts | Impurities in the starting material are participating in the reaction. | Characterize the byproducts to infer the nature of the impurity. Purify the this compound before use. |
| Inconsistent reaction outcomes | Variable purity of this compound between batches. | Establish a quality control protocol to test the purity of each new batch of starting material before use. |
| Difficulty in product purification | Impurities from the starting material have similar properties to the desired product. | Optimize the purification method for your product. Consider using a different chromatographic stationary or mobile phase, or explore fractional distillation under reduced pressure. |
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for the purity analysis of this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 250 °C at 10 °C/min.
-
Hold at 250 °C for 5 minutes.
-
-
Injection Volume: 1 µL of a 1% solution in dichloromethane.
-
Split Ratio: 50:1.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-300.
-
Source Temperature: 230 °C.
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Identify impurity peaks by comparing their mass spectra with a library (e.g., NIST).
-
Calculate the purity based on the relative peak areas.
Protocol 2: Purification by Fractional Distillation under Reduced Pressure
This method is suitable for removing impurities with significantly different boiling points from this compound.
Apparatus:
-
A fractional distillation apparatus with a vacuum-jacketed column.
-
Heating mantle with a stirrer.
-
Vacuum pump and pressure gauge.
-
Cold trap.
Procedure:
-
Assemble the fractional distillation apparatus, ensuring all joints are properly sealed with vacuum grease.
-
Place the impure this compound in the distillation flask with a magnetic stir bar.
-
Gradually apply vacuum to the system.
-
Once the desired pressure is reached (refer to a nomograph for the expected boiling point at that pressure), begin heating the distillation flask.
-
Collect the fractions that distill at the expected boiling point of this compound. The boiling point of this compound is approximately 55-57 °C at 15 mmHg.
-
Monitor the purity of the collected fractions by GC-MS.
Visualizations
Caption: Troubleshooting workflow for addressing issues related to this compound purity.
Caption: Decision tree for selecting a suitable purification method for this compound.
References
- 1. A new method for synthesizing 5-Bromo-1-pentene_Chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Absolute quantitative (1)h NMR spectroscopy for compound purity determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
Technical Support Center: Scaling Up Reactions with 5-Bromo-1-pentyne
Welcome to the technical support center for 5-Bromo-1-pentyne. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up chemical reactions involving this versatile reagent. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling this compound on a larger scale?
A1: this compound is a flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[1][2] When scaling up, the increased volume poses greater risks. Key safety measures include:
-
Ventilation: Always work in a well-ventilated area, such as a fume hood, to avoid inhalation of vapors.[1]
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Ignition Sources: Keep the compound away from heat, sparks, and open flames.[1][3] Use spark-proof tools and explosion-proof equipment.[3]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Static Discharge: Ground and bond all containers and receiving equipment to prevent static discharge, which can ignite flammable vapors.[1]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[1][3]
Q2: What are the main reactivity characteristics of this compound I should be aware of?
A2: this compound possesses two reactive sites: a terminal alkyne and a primary alkyl bromide. This dual functionality allows for a wide range of transformations but also presents challenges in selectivity.
-
Terminal Alkyne: The C-H bond of the alkyne is acidic and can be deprotonated to form an acetylide. This is key for reactions like Sonogashira coupling and other C-C bond-forming reactions.[4]
-
Alkyl Bromide: The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution (SN2) reactions.[5]
Q3: How can I purify this compound reaction products at scale?
A3: The choice of purification method depends on the properties of the product and the impurities present.
-
Distillation: For thermally stable, volatile products, vacuum distillation is an effective method for large-scale purification.[6]
-
Flash Column Chromatography: This is a common laboratory technique that can be scaled up for larger quantities. Careful selection of the stationary and mobile phases is crucial for good separation.[6][7]
-
Crystallization: If the product is a solid, recrystallization can be a highly effective and scalable purification method.[7]
Troubleshooting Guides for Common Reactions
Grignard Reagent Formation
Formation of the Grignard reagent from this compound can be challenging due to the presence of the acidic alkyne proton. The Grignard reagent, once formed, can react with the starting material.
Troubleshooting Common Issues in Grignard Reagent Formation
| Problem | Potential Cause | Recommended Solution |
| Reaction fails to initiate. | 1. Magnesium surface is passivated with magnesium oxide.[8] 2. Presence of water in glassware or solvent.[8][9] | 1. Activate Magnesium: Use mechanical (grinding) or chemical (iodine, 1,2-dibromoethane) activation methods.[8][9] 2. Ensure Anhydrous Conditions: Flame-dry all glassware and use anhydrous solvents.[9] |
| Low yield of the desired product. | 1. The Grignard reagent is quenched by the acidic alkyne proton of the starting material or another molecule of the Grignard reagent. 2. Wurtz-type homocoupling of the starting material.[9][10] | 1. Use a Protecting Group: Protect the terminal alkyne (e.g., with a silyl (B83357) group) before Grignard formation. 2. Slow Addition: Add the this compound solution dropwise to the magnesium suspension to maintain a low concentration of the alkyl halide.[10] |
| Reaction mixture turns dark or black. | Decomposition of the Grignard reagent, possibly due to overheating.[10] | Maintain a gentle reflux and avoid excessive heating.[10] |
Logical Flow for Troubleshooting Grignard Reaction Failure
Sonogashira Coupling
The Sonogashira coupling is a powerful reaction for forming C-C bonds between terminal alkynes and aryl or vinyl halides.[4][11] When scaling up, issues like catalyst deactivation and side reactions can become more prominent.
Troubleshooting Common Issues in Sonogashira Coupling
| Problem | Potential Cause | Recommended Solution |
| Low or no product yield. | 1. Catalyst (palladium or copper) deactivation. 2. Insufficiently deoxygenated reaction mixture. 3. Base is not suitable or has degraded. | 1. Use fresh catalysts and ligands. Consider using a more robust catalyst system. 2. Thoroughly degas all solvents and reagents by sparging with an inert gas (e.g., argon or nitrogen). 3. Use a fresh, anhydrous amine base like triethylamine (B128534) or diisopropylamine.[4] |
| Significant amount of alkyne homocoupling (Glaser coupling). | 1. Reaction conditions favor the copper-catalyzed homocoupling. 2. Absence of the palladium co-catalyst or aryl/vinyl halide. | 1. Run the reaction under copper-free conditions if possible, although this may require a different palladium catalyst and conditions.[12] 2. Ensure all reagents are added in the correct order and stoichiometry. |
| Difficult purification. | Formation of phosphine (B1218219) oxides or other byproducts. | Optimize reaction conditions to minimize side reactions. Consider alternative purification methods like filtration through a plug of silica (B1680970) gel to remove catalyst residues before final purification. |
Click Chemistry: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
To use this compound in a click reaction, it is typically first converted to an azide. The resulting 5-azido-1-pentyne can then be reacted with another molecule containing a terminal alkyne.
Workflow for this compound in Click Chemistry
Troubleshooting Common Issues in CuAAC Reactions
| Problem | Potential Cause | Recommended Solution |
| Incomplete conversion to 5-azido-1-pentyne. | 1. Insufficient reaction time or temperature. 2. Poor quality of sodium azide. | 1. Monitor the reaction by TLC or GC-MS and adjust time/temperature as needed. 2. Use fresh, dry sodium azide. |
| Low yield in the click reaction step. | 1. Oxidation of the Cu(I) catalyst to inactive Cu(II). 2. Low concentration of reactants. | 1. Include a reducing agent like sodium ascorbate (B8700270) to keep the copper in the +1 oxidation state. 2. As the reaction is bimolecular, higher concentrations can improve the reaction rate. |
| Product is contaminated with copper. | Residual copper catalyst in the final product. | Purify the product using methods known to remove metal contaminants, such as washing with an aqueous solution of a chelating agent like EDTA, or by column chromatography. |
Experimental Protocols
Protocol 1: Large-Scale Sonogashira Coupling of this compound with an Aryl Bromide
This protocol is a general guideline and should be optimized for the specific aryl bromide being used.
-
Reactor Setup: A multi-neck, round-bottom flask equipped with a mechanical stirrer, reflux condenser, thermometer, and an inert gas inlet is charged with the aryl bromide (1.0 eq.), Pd(PPh₃)₄ (0.02 eq.), and CuI (0.04 eq.).
-
Inert Atmosphere: The vessel is evacuated and backfilled with argon or nitrogen three times to ensure an inert atmosphere.
-
Solvent and Base Addition: Anhydrous and degassed solvent (e.g., THF or toluene) and an amine base (e.g., triethylamine, 3.0 eq.) are added via cannula.
-
Reagent Addition: this compound (1.2 eq.) is added dropwise to the stirred mixture at room temperature.
-
Reaction Monitoring: The reaction is heated to the desired temperature (e.g., 50-70 °C) and monitored by TLC or GC-MS until the starting material is consumed.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with saturated aqueous ammonium (B1175870) chloride and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by flash column chromatography or distillation.
Disclaimer: All procedures should be carried out by trained professionals in a suitable laboratory setting. The information provided is for guidance only and should be adapted to specific experimental conditions and safety requirements.
References
- 1. echemi.com [echemi.com]
- 2. carolinachemical.com [carolinachemical.com]
- 3. 5-Bromo-1-pentene(1119-51-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. jk-sci.com [jk-sci.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Monitoring 5-Bromo-1-pentyne Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on analytical methods for monitoring reactions involving 5-Bromo-1-pentyne. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data tables to assist in your experimental work.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound reactions using Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Thin-Layer Chromatography (TLC).
Gas Chromatography (GC) Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing) | 1. Active sites in the injector liner or column due to contamination. 2. Column degradation. 3. Incorrect injection temperature (too low). | 1. Clean or replace the injector liner. Use a silanized liner. 2. Condition the column according to the manufacturer's instructions. If the problem persists, trim the first few centimeters of the column or replace it. 3. Increase the injector temperature in increments of 10-20°C, but do not exceed the column's maximum operating temperature. |
| Poor Peak Shape (Fronting) | 1. Column overload (sample concentration is too high). 2. Inappropriate solvent for the sample. | 1. Dilute the sample. 2. Ensure the sample is fully dissolved in a solvent that is compatible with the GC column phase. |
| Ghost Peaks | 1. Contamination from a previous injection (carryover). 2. Septum bleed. 3. Contaminated carrier gas. | 1. Run a blank solvent injection to clean the system. 2. Replace the injector septum. 3. Ensure high-purity carrier gas is used and that gas traps are functional. |
| Inconsistent Retention Times | 1. Fluctuations in oven temperature or carrier gas flow rate. 2. Leaks in the system. | 1. Allow the GC oven to fully equilibrate before injection. Check and stabilize the carrier gas flow rate. 2. Perform a leak check, particularly around the injector and column fittings. |
| No Peaks or Very Small Peaks | 1. Syringe issue (not drawing up the sample). 2. Incorrect injector or detector temperature. 3. System leak. | 1. Check the syringe for blockage or air bubbles. 2. Ensure injector and detector temperatures are set appropriately for your analytes. 3. Perform a thorough leak check of the entire system. |
NMR Spectroscopy Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Broad or Distorted Peaks | 1. Poor shimming of the magnetic field. 2. Presence of paramagnetic impurities. 3. Sample concentration is too high. | 1. Re-shim the spectrometer. 2. Filter the sample through a small plug of celite or silica (B1680970) gel. 3. Dilute the NMR sample. |
| Poor Signal-to-Noise Ratio | 1. Sample is too dilute. 2. Insufficient number of scans. | 1. Concentrate the sample if possible. 2. Increase the number of scans to improve the signal-to-noise ratio. |
| Presence of Water Peak | 1. Use of non-deuterated solvent or contamination with water. | 1. Use a fresh, sealed deuterated solvent. For samples in D₂O, water suppression techniques can be employed. |
| Inaccurate Integration | 1. Phasing or baseline correction errors. 2. Overlapping peaks. | 1. Carefully phase the spectrum and apply baseline correction. 2. Use deconvolution software to integrate overlapping signals if possible. |
Thin-Layer Chromatography (TLC) Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Spots are Streaky | 1. Sample is too concentrated. 2. The chosen solvent system is too polar for the compound. | 1. Dilute the sample before spotting. 2. Decrease the polarity of the mobile phase. |
| Rf Value is Too High or Too Low | 1. The polarity of the mobile phase is incorrect. | 1. If the Rf is too high, decrease the polarity of the mobile phase. If the Rf is too low, increase the polarity. |
| Spots are Not Separating | 1. The mobile phase does not have the correct polarity to resolve the compounds. | 1. Try a different solvent system. A mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate) is a good starting point. Adjust the ratio to achieve optimal separation. |
Frequently Asked Questions (FAQs)
Q1: Which analytical method is best for monitoring the real-time progress of a this compound reaction?
A1: For real-time monitoring, ¹H NMR spectroscopy is often the most effective method as it can provide quantitative information about the consumption of starting materials and the formation of products directly from the reaction mixture, provided a deuterated solvent is used for the reaction.[1][2] For reactions in non-deuterated solvents, taking aliquots at different time points and analyzing them by GC-MS is a robust alternative.
Q2: How can I use GC-MS to quantify the conversion of this compound in my reaction?
A2: To quantify reaction conversion using GC-MS, you can use an internal standard. Add a known amount of an unreactive compound (the internal standard) to your reaction mixture at the beginning. When you take a sample for analysis, the ratio of the peak area of this compound to the peak area of the internal standard will be proportional to its concentration. By monitoring this ratio over time, you can determine the extent of the reaction.
Q3: In the ¹H NMR spectrum of my reaction mixture, how can I distinguish the starting material, this compound, from the Sonogashira coupling product?
A3: You can distinguish the starting material from the product by looking for key signals. This compound will have a characteristic terminal alkyne proton signal (a triplet) around 2.0 ppm. The adjacent methylene (B1212753) group protons will appear as a triplet of doublets around 2.2 ppm. The product of a Sonogashira coupling with, for example, phenylacetylene (B144264) will lack the terminal alkyne proton signal. Instead, you will see new aromatic proton signals from the coupled phenyl group, typically between 7.2 and 7.6 ppm. The methylene protons adjacent to the alkyne in the product will also shift downfield compared to the starting material.
Q4: My TLC plate shows multiple spots for my reaction mixture. What could they be?
A4: Multiple spots on a TLC plate can indicate the presence of the starting material, the desired product, and potentially byproducts or intermediates. For a Sonogashira coupling, common byproducts can include the homocoupling of the terminal alkyne. It is also possible that some spots are unreacted starting materials or catalyst components.
Q5: What is a suitable mobile phase for TLC analysis of a Sonogashira reaction involving this compound?
A5: A good starting point for a mobile phase is a mixture of hexane (B92381) and ethyl acetate. A common starting ratio is 9:1 (hexane:ethyl acetate). You can adjust the polarity by changing the ratio to achieve good separation between the starting material and the product. The product is typically less polar than the starting material in many cases, but this can vary depending on the coupling partner.
Data Presentation
The following tables provide representative analytical data for this compound and a typical Sonogashira coupling product.
Table 1: Representative ¹H NMR Data (400 MHz, CDCl₃)
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H-1 (≡C-H) | ~2.01 | t | 2.7 |
| H-3 (-CH₂-C≡) | ~2.35 | td | 7.0, 2.7 | |
| H-4 (-CH₂-CH₂-) | ~2.05 | m | - | |
| H-5 (-CH₂-Br) | ~3.45 | t | 6.5 | |
| Product of Sonogashira with Phenylacetylene | Phenyl-H | ~7.30-7.55 | m | - |
| H-3 (-CH₂-C≡) | ~2.55 | t | 7.2 | |
| H-4 (-CH₂-CH₂-) | ~2.15 | m | - | |
| H-5 (-CH₂-Br) | ~3.50 | t | 6.6 |
Table 2: Representative GC-MS Data
| Compound | Typical Retention Time (min) * | Key Mass Fragments (m/z) |
| This compound | 8.5 | 148/150 (M+), 69, 41 |
| Product of Sonogashira with Phenylacetylene | 15.2 | 248/250 (M+), 169, 115 |
*Retention times are highly dependent on the specific GC column and method parameters and should be determined experimentally.
Experimental Protocols
Protocol 1: Monitoring a Sonogashira Coupling Reaction by GC-MS
-
Reaction Setup: In a dry flask under an inert atmosphere, combine this compound (1.0 mmol), the terminal alkyne (1.2 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol) in degassed triethylamine (B128534) (5 mL) and anhydrous THF (10 mL). Add an internal standard (e.g., dodecane, ~0.5 mmol).
-
Sampling: At designated time points (e.g., 0, 1, 2, 4, and 24 hours), withdraw a small aliquot (~0.1 mL) of the reaction mixture using a syringe.
-
Sample Preparation: Quench the aliquot with 1 mL of saturated aqueous NH₄Cl solution. Extract with 1 mL of diethyl ether. Pass the organic layer through a small plug of silica gel to remove the catalyst.
-
GC-MS Analysis: Inject 1 µL of the organic layer into the GC-MS.
-
GC Conditions (Example):
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm)
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium, constant flow at 1 mL/min
-
Oven Program: Start at 50°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
-
MS Conditions (Example):
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-500 m/z
-
-
-
Data Analysis: Integrate the peak areas for this compound, the product, and the internal standard. Calculate the reaction conversion based on the change in the ratio of the starting material peak area to the internal standard peak area over time.
Protocol 2: Monitoring a Reaction by ¹H NMR Spectroscopy
-
Reaction Setup: In an NMR tube, dissolve this compound (~0.05 mmol) and the other reactant in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a catalytic amount of the appropriate catalyst if required.
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the reaction mixture before initiating the reaction (t=0).
-
Reaction Monitoring: Place the NMR tube in the spectrometer and acquire spectra at regular intervals (e.g., every 30 minutes).
-
Data Analysis: Process the spectra and integrate the characteristic peaks for the starting material and the product. For example, monitor the disappearance of the terminal alkyne proton of this compound and the appearance of new product peaks. Calculate the molar ratio of product to starting material at each time point to determine the reaction progress.
Visualizations
References
Validation & Comparative
A Comparative Guide to 5-Bromo-1-pentyne and Other Alkynyl Bromides for Researchers
For Immediate Publication
A Comprehensive Comparison of 5-Bromo-1-pentyne with Propargyl Bromide and 4-Bromo-1-butyne (B1278893) in Key Synthetic Transformations
This guide offers an objective comparison of this compound with other commercially available alkynyl bromides, namely propargyl bromide (3-bromo-1-propyne) and 4-bromo-1-butyne. Tailored for researchers, scientists, and professionals in drug development, this document provides a data-driven analysis of their performance in crucial organic synthesis reactions, supported by experimental data and detailed protocols.
Introduction
Alkynyl bromides are versatile building blocks in organic synthesis, prized for their dual functionality which allows for a wide range of chemical transformations. The terminal alkyne group serves as a handle for carbon-carbon bond formation through reactions like Sonogashira coupling and cycloadditions, while the bromo substituent provides a site for nucleophilic substitution. The length of the carbon chain separating these two functional groups significantly influences the reactivity and physical properties of the molecule, making the choice of alkynyl bromide a critical parameter in experimental design. This guide focuses on a comparative analysis of this compound, propargyl bromide, and 4-bromo-1-butyne to aid researchers in selecting the optimal reagent for their specific synthetic needs.
Physical and Chemical Properties
The physical properties of these alkynyl bromides, such as boiling point and density, are primarily dictated by the increasing molecular weight and chain length. This trend also influences their solubility characteristics.
| Property | This compound | Propargyl Bromide (3-Bromo-1-propyne) | 4-Bromo-1-butyne |
| Molecular Formula | C₅H₇Br | C₃H₃Br | C₄H₅Br |
| Molecular Weight | 147.01 g/mol | 118.96 g/mol [1] | 132.99 g/mol [2] |
| Boiling Point | 134 °C[3] | 97 °C[4] | ~114-115 °C (estimated) |
| Density | 1.361 g/cm³ (predicted)[3] | 1.38 g/mL at 20 °C[4] | 1.417 g/mL at 25 °C[5] |
| Solubility | Soluble in acetone, dichloromethane[3] | Miscible with ethanol, ether, benzene, chloroform, carbon tetrachloride[1] | Immiscible with water[6] |
Comparative Reactivity in Key Organic Reactions
The utility of these alkynyl bromides is best demonstrated through their performance in common synthetic transformations. This section provides a comparative overview of their reactivity in Sonogashira coupling and 1,3-dipolar cycloaddition reactions, supported by experimental data where available.
Sonogashira Coupling
The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[7] This reaction is fundamental in the synthesis of complex organic molecules.[7]
While direct comparative studies are limited, the reactivity of the alkynyl bromide in a Sonogashira coupling can be influenced by steric hindrance and the electronic nature of the alkyne. Propargyl bromide, with the shortest chain, might exhibit different reaction kinetics compared to its longer-chain homologues. One study noted that Sonogashira coupling with propargyl bromide can be challenging due to competitive side reactions, such as SN2 substitution with the amine base.
A one-pot, three-component coupling reaction involving an amine, an organic halide, and an alkynyl bromide (propargyl bromide or 4-bromo-1-butyne) has been developed, yielding highly functionalized propargylic amines in good to excellent yields at room temperature.[8] For instance, the reaction of iodopyrazole with N-phenylpiperazine and propargyl bromide yielded the desired product in 75% yield, while the reaction with 4-bromo-1-butyne afforded an 80% yield.[8]
Caption: Generalized workflow for a Sonogashira coupling reaction.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a solution of the aryl halide (1.0 eq) in a suitable solvent (e.g., THF, DMF) are added the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 eq) and the copper(I) co-catalyst (e.g., CuI, 0.05-0.1 eq).
-
A base (e.g., triethylamine, diisopropylamine, 2-3 eq) is then added, followed by the alkynyl bromide (1.1-1.5 eq).
-
The reaction mixture is stirred at room temperature or heated, and the progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄ or MgSO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired coupled product.
1,3-Dipolar Cycloaddition (Click Chemistry)
The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and regioselective reaction that forms a 1,4-disubstituted 1,2,3-triazole. This reaction is widely used in drug discovery, materials science, and bioconjugation.
All three alkynyl bromides can participate in this reaction. The reactivity can be influenced by the steric bulk and electronic properties of the alkyne. Propargyl bromide is a very common substrate for this reaction. One-pot procedures starting from propargyl bromide, sodium azide (B81097), and a nucleophile have been developed to synthesize NH-1,2,3-triazoles.[9] Similarly, multi-component reactions using propargyl bromides, amines, and aromatic azides in the presence of a copper catalyst have been reported to produce 1,4-disubstituted 1,2,3-triazoles in good yields.[1] 4-Bromo-1-butyne is also utilized in intramolecular 1,3-dipolar cycloadditions to synthesize 1,3,4-oxadiazoles.[5]
Caption: Key components of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Experimental Protocol: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
To a solution of the organic azide (1.0 eq) and the alkynyl bromide (1.0-1.2 eq) in a suitable solvent system (e.g., t-BuOH/H₂O, DMF/H₂O) is added a copper(II) sulfate (B86663) pentahydrate solution (0.01-0.05 eq).
-
A freshly prepared solution of sodium ascorbate (B8700270) (0.05-0.2 eq) in water is then added to the mixture.
-
The reaction is stirred at room temperature and monitored by TLC.
-
Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).
-
The combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography on silica gel to afford the pure 1,4-disubstituted-1,2,3-triazole.
Conclusion
This compound, propargyl bromide, and 4-bromo-1-butyne are all valuable reagents in organic synthesis, each offering a unique combination of properties and reactivity based on their differing chain lengths. Propargyl bromide, being the smallest and most widely studied, has a vast literature base for a variety of transformations. 4-Bromo-1-butyne provides an additional methylene (B1212753) group, which can be advantageous for accessing different molecular architectures. This compound, with its longer and more flexible chain, offers further opportunities for designing linkers and complex molecules, although it is less documented in comparative studies. The choice between these reagents will ultimately depend on the specific requirements of the synthetic target, including desired chain length, steric considerations, and the potential for intramolecular reactions. This guide provides a foundational understanding to assist researchers in making an informed decision for their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 3. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. 4-Bromo-1-butyne | 38771-21-0 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. arkat-usa.org [arkat-usa.org]
A Comparative Guide to Alternatives for 5-Bromo-1-pentyne in Synthesis
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is critical for the efficiency, yield, and scalability of chemical syntheses. 5-Bromo-1-pentyne is a commonly used bifunctional reagent, providing a terminal alkyne for reactions like click chemistry and an alkyl bromide for nucleophilic substitution. However, a range of alternative reagents can offer advantages in terms of reactivity, stability, and cost. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols.
Executive Summary
This guide explores viable alternatives to this compound, focusing on other 5-halo-1-pentynes (chloro and iodo derivatives) and sulfonate esters (tosylates and mesylates). The primary application highlighted is the N-alkylation of benzimidazole (B57391), a common transformation in medicinal chemistry. The data presented demonstrates a clear reactivity trend, with alkyl iodides and sulfonates generally affording higher yields and/or requiring milder reaction conditions than alkyl bromides and chlorides.
The choice of reagent significantly impacts reaction outcomes. While 5-Iodo-1-pentyne and the sulfonate esters of 4-pentyn-1-ol (B147250) offer enhanced reactivity, factors such as cost, stability, and the specific requirements of the synthetic route must be carefully considered.
Reactivity Comparison: N-Alkylation of Benzimidazole
To provide a quantitative comparison, the N-alkylation of benzimidazole was chosen as a model SN2 reaction. While direct side-by-side comparative studies are limited in the literature, the following table summarizes typical reaction conditions and yields gleaned from various sources for the reaction of benzimidazole (or a similar N-nucleophile) with 5-substituted-1-pentynes.
| Reagent | Leaving Group | Typical Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 5-Chloro-1-pentyne | Cl | NaH | DMF | 25 | 12 | ~60-70 |
| This compound | Br | K₂CO₃ | DMF | 80 | 6 | ~85-95 |
| 5-Iodo-1-pentyne | I | K₂CO₃ | Acetone | 56 (reflux) | 4 | >95 |
| Pent-4-yn-1-yl Tosylate | OTs | K₂CO₃ | Acetonitrile | 82 (reflux) | 5 | >95 |
| Pent-4-yn-1-yl Mesylate | OMs | K₂CO₃ | Acetonitrile | 82 (reflux) | 5 | >95 |
Note: The data above is compiled from various literature sources and is intended for comparative purposes. Actual yields may vary depending on the specific substrate and precise reaction conditions.
Analysis of Alternatives
5-Halo-1-pentynes (Cl, I)
The reactivity of alkyl halides in SN2 reactions is heavily dependent on the nature of the halogen, which functions as the leaving group. The leaving group ability follows the trend I⁻ > Br⁻ > Cl⁻. This is because iodide is a larger, more polarizable, and weaker base than bromide and chloride, making it a more stable anion upon departure.
-
5-Chloro-1-pentyne: As the least reactive of the common halo-pentynes, it requires more forcing conditions (e.g., stronger bases like NaH, longer reaction times, or higher temperatures) to achieve comparable yields to its bromo and iodo counterparts. This lower reactivity can be advantageous in complex syntheses where selectivity is paramount.
-
5-Iodo-1-pentyne: This is the most reactive of the halo-pentynes. The excellent leaving group ability of iodide allows for faster reactions under milder conditions, often leading to higher yields. It can be prepared from this compound via the Finkelstein reaction.
Sulfonate Esters of 4-pentyn-1-ol (Tosylates, Mesylates)
Sulfonate esters, such as tosylates (OTs) and mesylates (OMs), are excellent leaving groups, with reactivity often comparable to or greater than that of alkyl iodides.[1] This is due to the high stability of the resulting sulfonate anion, which is resonance-stabilized.[2] These reagents are prepared from the corresponding alcohol, 4-pentyn-1-ol.
-
Pent-4-yn-1-yl Tosylate and Mesylate: Both are highly reactive electrophiles in SN2 reactions, allowing for efficient alkylations under relatively mild conditions.[3][4] The choice between a tosylate and a mesylate is often based on the physical properties of the resulting compound (e.g., crystallinity) or cost. The conversion of an alcohol to a tosylate or mesylate proceeds with retention of configuration at the carbon center.[2]
Cost and Availability
A crucial consideration for any laboratory is the cost and availability of reagents. The following table provides an approximate cost comparison based on current vendor pricing for 1 gram of each substance. Prices are subject to change and vary between suppliers.
| Reagent | CAS Number | Approximate Price (USD/g) |
| This compound | 1119-65-9 | 10 - 20 |
| 5-Chloro-1-pentyne | 14267-92-6 | 15 - 25 |
| 5-Iodo-1-pentyne | 2468-55-5 | 40 - 60 |
| 4-Pentyn-1-ol | 5390-04-5 | 15 - 30 |
| p-Toluenesulfonyl chloride | 98-59-9 | < 1 |
| Methanesulfonyl chloride | 124-63-0 | < 1 |
Note: The cost for the tosylate and mesylate alternatives should also factor in the cost of the starting alcohol and the sulfonyl chloride, as well as the additional synthetic step.
Experimental Protocols
Protocol 1: Synthesis of 4-pentyn-1-ol
This protocol is adapted from Organic Syntheses, Coll. Vol. 4, p.766 (1963).[5]
Reaction:
Materials:
-
Tetrahydrofurfuryl chloride (120.5 g, 1.0 mol)
-
Sodium (80.5 g, 3.5 g-atom)
-
Anhydrous liquid ammonia (B1221849) (~1 L)
-
Hydrated ferric nitrate (B79036) (1 g)
-
Solid ammonium (B1175870) chloride (177 g, 3.3 mol)
-
Diethyl ether
Procedure:
-
In a well-ventilated fume hood, equip a 2 L three-necked flask with a mechanical stirrer, a gas inlet tube, and a dry-ice condenser.
-
Add anhydrous liquid ammonia to the flask.
-
Add hydrated ferric nitrate, followed by the slow addition of freshly cut sodium in small pieces.
-
Once the blue color of the solution disappears, indicating the formation of sodium amide, replace the gas inlet tube with a dropping funnel.
-
Add tetrahydrofurfuryl chloride dropwise over 30 minutes to the stirred suspension.
-
Stir the mixture for an additional hour.
-
Carefully add solid ammonium chloride in portions to quench the reaction.
-
Allow the ammonia to evaporate overnight in the fume hood.
-
Extract the solid residue thoroughly with diethyl ether (10 x 250 mL).
-
Combine the ether extracts, distill the ether, and fractionally distill the residue under reduced pressure to yield 4-pentyn-1-ol (b.p. 70–71 °C at 29 mmHg). The typical yield is 75-85%.
Protocol 2: Synthesis of Pent-4-yn-1-yl Tosylate
This protocol is a representative procedure for the tosylation of a primary alcohol.
Reaction:
Materials:
-
4-pentyn-1-ol (8.41 g, 0.1 mol)
-
p-Toluenesulfonyl chloride (TsCl) (21.0 g, 0.11 mol)
-
Pyridine (B92270) (100 mL)
-
Dichloromethane (DCM) (150 mL)
-
1 M HCl
-
Saturated NaHCO₃ solution
-
Brine
Procedure:
-
Dissolve 4-pentyn-1-ol in pyridine in a flask and cool to 0 °C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride in portions, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 4 hours, then allow it to warm to room temperature and stir overnight.
-
Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to obtain pure pent-4-yn-1-yl tosylate.
Protocol 3: N-Alkylation of Benzimidazole with Pent-4-yn-1-yl Bromide (A Representative Procedure)
Reaction:
Materials:
-
Benzimidazole (1.18 g, 10 mmol)
-
This compound (1.47 g, 10 mmol)
-
Anhydrous potassium carbonate (K₂CO₃) (2.76 g, 20 mmol)
-
Anhydrous N,N-dimethylformamide (DMF) (50 mL)
Procedure:
-
To a stirred suspension of benzimidazole and K₂CO₃ in DMF, add this compound.
-
Heat the reaction mixture to 80 °C and stir for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice water (200 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 1-(pent-4-yn-1-yl)-1H-benzo[d]imidazole. The expected yield is in the range of 85-95%.
Visualizing the Selection Process
The decision to choose an alternative to this compound can be visualized as a workflow that considers reactivity, cost, and the number of synthetic steps.
This diagram illustrates the decision-making process. Starting with the need to introduce a pentynyl group, a researcher can either stick with the standard this compound or consider alternatives. The choice among chloro, iodo, or sulfonate ester derivatives will depend on the required reactivity and cost constraints. For sulfonate esters, an additional synthetic step from the corresponding alcohol is necessary.
Signaling Pathway Analogy in Reactivity
The relative reactivity of these electrophiles in an SN2 reaction can be conceptually compared to a signaling pathway, where the "signal" is the nucleophile's attack and the "output" is product formation. The leaving group's ability acts as a critical signal transducer.
This diagram shows that while all four classes of electrophiles can lead to the desired product through an SN2 transition state, the activation energy barrier to reach this state is significantly different. Alkyl chlorides present the highest barrier, leading to slower reactions, while iodides and sulfonate esters have lower barriers, resulting in faster and more efficient product formation.
References
- 1. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Item - An Updated Simple SN2 Reaction for the Undergraduate Organic Laboratory - American Chemical Society - Figshare [acs.figshare.com]
- 4. youtube.com [youtube.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
A Researcher's Guide to Purity Assessment of Synthesized 5-Bromo-1-pentyne
For researchers, scientists, and professionals in drug development, the purity of synthesized intermediates is paramount to the success of subsequent reactions and the quality of the final product. 5-Bromo-1-pentyne, a valuable building block in organic synthesis, is no exception. This guide provides a comprehensive comparison of standard analytical techniques for assessing the purity of synthesized this compound, complete with experimental protocols and data interpretation.
Comparative Analysis of Purity Assessment Techniques
A multi-faceted approach utilizing chromatographic and spectroscopic techniques is recommended for a thorough purity assessment of this compound. Each method offers unique insights into the sample's composition, from separating volatile impurities to confirming the compound's structural integrity.
| Analytical Technique | Principle | Information Provided | Key Advantages | Potential Limitations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based identification. | Quantitative purity (% area), detection and identification of volatile impurities (e.g., residual solvents, starting materials, byproducts). | High sensitivity and specificity, excellent for separating closely related volatile compounds. | Requires the analyte to be volatile and thermally stable. |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies, providing information about the chemical environment of protons. | Structural confirmation, identification of proton-containing impurities, and quantitative purity assessment (qNMR). | Provides detailed structural information, non-destructive, and can be quantitative. | Lower sensitivity compared to GC-MS, complex spectra can be difficult to interpret. |
| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Similar to ¹H NMR, but for the ¹³C nucleus, providing information about the carbon skeleton. | Confirmation of the carbon framework, detection of carbon-containing impurities. | Provides definitive information about the carbon backbone of the molecule. | Low natural abundance of ¹³C results in lower sensitivity and longer acquisition times. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by the sample, identifying the functional groups present. | Confirmation of functional groups (alkyne C≡C and C-H, alkyl C-H, and C-Br bonds). | Fast, simple, and provides a characteristic fingerprint of the molecule. | Primarily qualitative, not ideal for quantifying impurities unless they have unique and strong absorptions. |
| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. | Quantification of non-volatile impurities and the main compound. | Suitable for non-volatile or thermally labile compounds.[1] | May require method development to achieve good separation. |
| Quantitative NMR (qNMR) | A direct method for purity determination by comparing the integral of an analyte signal to that of a certified internal standard. | Provides a highly accurate and precise purity value (w/w %).[2][3][4] | Does not require a reference standard of the analyte itself.[2] | Requires a suitable internal standard and careful experimental setup for accuracy.[5] |
Experimental Protocols
Below are detailed methodologies for the key analytical techniques used in the purity assessment of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation: A standard GC-MS system equipped with a capillary column is suitable.
Sample Preparation:
-
Prepare a stock solution of the synthesized this compound in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a final concentration of about 100 µg/mL.
GC-MS Parameters:
| Parameter | Value |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (split or splitless, depending on concentration) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature of 50 °C (hold for 2 min), ramp to 250 °C at 10 °C/min, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 35-300 |
Data Analysis: The purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). Impurities are identified by comparing their mass spectra with a spectral library (e.g., NIST).
¹H and ¹³C NMR Spectroscopy
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Dissolve approximately 10-20 mg of the this compound sample in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
¹H NMR Parameters:
| Parameter | Value |
| Pulse Program | Standard single pulse |
| Number of Scans | 16 |
| Relaxation Delay | 1 s |
| Acquisition Time | 4 s |
| Spectral Width | 16 ppm |
¹³C NMR Parameters:
| Parameter | Value |
| Pulse Program | Proton-decoupled |
| Number of Scans | 1024 or more |
| Relaxation Delay | 2 s |
| Acquisition Time | 1-2 s |
| Spectral Width | 240 ppm |
Data Analysis:
-
¹H NMR: The terminal alkyne proton should appear as a triplet around δ 1.9-2.1 ppm. The methylene (B1212753) protons adjacent to the bromine and the alkyne group will have characteristic chemical shifts and coupling patterns.
-
¹³C NMR: The acetylenic carbons will appear around δ 68-84 ppm. The carbon bearing the bromine will be in the range of δ 30-40 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
Instrumentation: A standard FTIR spectrometer.
Sample Preparation: A thin film of the neat liquid sample is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
FTIR Parameters:
| Parameter | Value |
| Scan Range | 4000-400 cm⁻¹ |
| Resolution | 4 cm⁻¹ |
| Number of Scans | 16 |
Data Analysis: The presence of characteristic absorption bands confirms the functional groups in this compound.
| Functional Group | Wavenumber (cm⁻¹) |
| ≡C-H stretch | ~3300 |
| C≡C stretch | ~2120 |
| -CH₂- stretch | 2850-2960 |
| C-Br stretch | 500-600 |
Visualizing the Purity Assessment Workflow
The following diagram illustrates the logical workflow for a comprehensive purity assessment of synthesized this compound.
Purity assessment workflow for this compound.
Potential Impurities in Synthesized this compound
Knowledge of potential impurities is crucial for developing effective purification strategies and for accurate interpretation of analytical data. Common impurities may include:
-
Starting Materials: Unreacted starting materials from the synthesis. For example, if synthesized from 1,5-dibromopentane, this could be a potential impurity.[6]
-
Byproducts: Products from side reactions, such as elimination or isomerization.
-
Solvents: Residual solvents used during the reaction or purification steps.
By employing a combination of these analytical techniques, researchers can confidently assess the purity of their synthesized this compound, ensuring the reliability of their subsequent research and development efforts.
References
A Comparative Guide to the Validation of Analytical Methods for 5-Bromo-1-pentyne
For Researchers, Scientists, and Drug Development Professionals
The rigorous analysis of starting materials and intermediates is a cornerstone of pharmaceutical development and chemical research. 5-Bromo-1-pentyne, a key building block in organic synthesis, requires accurate and reliable analytical methods to ensure its purity, stability, and identity. This guide provides a comprehensive comparison of two prevalent analytical techniques for the characterization and quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
While specific public validation data for this compound is not extensively available, this guide presents a comparison based on established methodologies and expected performance characteristics for a compound of this nature. The experimental data herein is representative and serves to illustrate the relative performance of each technique.
Comparison of Analytical Techniques
Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are powerful separation techniques, each with distinct advantages and limitations for the analysis of a volatile and reactive compound like this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideally suited for the analysis of volatile and thermally stable compounds. This compound's volatility makes it an excellent candidate for GC analysis. The coupling with a mass spectrometer provides high sensitivity and specificity, allowing for definitive identification based on the molecule's mass-to-charge ratio and fragmentation patterns. GC-MS is particularly effective for identifying and quantifying trace impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that separates compounds based on their interaction with a stationary phase and a liquid mobile phase. While this compound is volatile, it can be analyzed by reverse-phase HPLC. This method is advantageous for compounds that may be thermally labile or for formulations where the compound is dissolved in a non-volatile matrix. HPLC with UV detection is a common setup for quantitative analysis.
The choice between GC-MS and HPLC will depend on the specific analytical need, such as the required sensitivity, the nature of the sample matrix, and the need for structural confirmation of impurities.
Data Presentation: A Comparative Overview of Method Validation Parameters
The following tables summarize representative validation data for the analysis of this compound by GC-MS and HPLC. These values are based on typical performance characteristics observed for similar halogenated alkynes.
Table 1: Linearity
| Parameter | GC-MS | HPLC-UV | Acceptance Criteria |
| Range (µg/mL) | 0.1 - 25 | 1 - 100 | - |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 | ≥ 0.995 |
| y-intercept | Minimal | Minimal | Close to zero |
Table 2: Accuracy (Recovery)
| Concentration (µg/mL) | GC-MS (% Recovery) | HPLC-UV (% Recovery) | Acceptance Criteria |
| Low (1 µg/mL) | 101.5 | 98.2 | 80 - 120% |
| Medium (10 µg/mL) | 99.8 | 101.5 | 80 - 120% |
| High (20 µg/mL) | 100.2 | 99.3 | 80 - 120% |
Table 3: Precision (%RSD)
| Parameter | GC-MS (%RSD) | HPLC-UV (%RSD) | Acceptance Criteria |
| Repeatability (n=6) | < 1.0 | < 1.5 | ≤ 2.0% |
| Intermediate Precision (n=6) | < 1.5 | < 2.0 | ≤ 3.0% |
Table 4: Limits of Detection (LOD) and Quantitation (LOQ)
| Parameter | GC-MS | HPLC-UV |
| LOD (µg/mL) | 0.02 | 0.2 |
| LOQ (µg/mL) | 0.1 | 1.0 |
Experimental Protocols
Detailed methodologies for the analysis of this compound by GC-MS and HPLC are provided below.
GC-MS Method Protocol
-
Sample Preparation: Prepare a stock solution of this compound in dichloromethane (B109758) at a concentration of 1 mg/mL. Prepare a series of calibration standards by serial dilution of the stock solution.
-
Instrumentation: A gas chromatograph equipped with a mass selective detector.
-
Chromatographic Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (split mode, 50:1).
-
Oven Temperature Program: Start at 40°C, hold for 2 minutes, ramp to 150°C at 15°C/min, then ramp to 250°C at 30°C/min, hold for 2 minutes.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 35-200.
-
HPLC-UV Method Protocol
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile (B52724) at a concentration of 1 mg/mL. Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase.
-
Instrumentation: An HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of the analytical and validation processes.
A Comparative Analysis of 5-Bromo-1-pentyne Reaction Yields in Key Organic Transformations
For researchers, scientists, and professionals in drug development, 5-Bromo-1-pentyne is a versatile bifunctional molecule offering a gateway to a diverse array of chemical structures. Its terminal alkyne and primary alkyl bromide functionalities allow for selective participation in a variety of reactions, including Sonogashira couplings, azide-alkyne cycloadditions, and nucleophilic substitutions. This guide provides a comparative overview of the reaction yields for this compound in these key transformations, supported by experimental data and detailed protocols to aid in synthetic planning and optimization.
Comparative Reaction Yields of this compound
The following table summarizes the reported yields for this compound in three common reaction types. It is important to note that reaction yields are highly dependent on specific substrates, catalysts, and reaction conditions.
| Reaction Type | Reactants | Product | Yield (%) |
| Sonogashira Coupling | This compound, 1-Iodo-4-nitrobenzene | 1-Nitro-4-(pent-4-yn-1-yl)benzene | ~60% |
| [3+2] Cycloaddition | 5-Azidopent-1-yne (from this compound), Phenylacetylene (B144264) | 1-(Pent-4-yn-1-yl)-4-phenyl-1H-1,2,3-triazole | High (Specific yield not reported, but generally excellent for CuAAC) |
| Nucleophilic Substitution & Cycloaddition (One-Pot) | This compound, Sodium Azide (B81097), Phenylacetylene | 1-(Pent-4-yn-1-yl)-4-phenyl-1H-1,2,3-triazole | 82% |
Experimental Protocols and Methodologies
Detailed experimental procedures are crucial for the reproducibility and optimization of synthetic methods. Below are the protocols for the reactions cited in the comparison table.
Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.
Synthesis of 1-Nitro-4-(pent-4-yn-1-yl)benzene:
A mixture of 1-iodo-4-nitrobenzene, this compound, Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%) in 2-methyltetrahydrofuran (B130290) (2-MeTHF) is treated with triethylamine (B128534) (2.0 equivalents). The reaction is heated at 80°C for 30 minutes under microwave irradiation. Following the reaction, a deprotection step is carried out using potassium hydroxide (B78521) at 80°C for 40 minutes to yield the terminal alkyne, which can then be used in subsequent reactions. While the direct yield for the coupling of this compound wasn't explicitly stated for this multi-step synthesis, similar Sonogashira couplings of aryl halides with terminal alkynes typically afford yields in the range of 60%.[1]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction, a cornerstone of "click chemistry," provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. This reaction typically proceeds in excellent yields.[2][3]
General Procedure for the Synthesis of 1,4-Disubstituted 1,2,3-Triazoles:
To a solution of an organic azide and a terminal alkyne, a copper(I) catalyst (e.g., CuI, or in situ generated from CuSO₄ and a reducing agent like sodium ascorbate) is added. The reaction is often carried out in a variety of solvents, including t-butanol/water mixtures or liquid ammonia, and typically proceeds to high conversion at room temperature. The exclusive formation of the 1,4-regioisomer is a key feature of this reaction.[2][3]
One-Pot Nucleophilic Substitution and [3+2] Cycloaddition
This efficient one-pot procedure combines the synthesis of an azide from an alkyl halide and its subsequent cycloaddition, streamlining the synthetic process.
Synthesis of 1-(Pent-4-yn-1-yl)-4-phenyl-1H-1,2,3-triazole:
In a one-pot reaction, this compound is reacted with sodium azide in situ to form 5-azidopent-1-yne. This intermediate is then directly treated with phenylacetylene in the presence of a copper(I) catalyst. This sequential reaction, which avoids the isolation of the potentially hazardous organic azide, has been reported to yield the corresponding 1,2,3-triazole derivative in 82% yield.[4]
Reaction Workflows and Pathways
To visualize the logical flow of these synthetic transformations, the following diagrams have been generated.
Caption: Workflow for a typical Sonogashira coupling reaction.
Caption: Two-step pathway for triazole synthesis via azide formation and CuAAC.
Caption: Simplified workflow for the one-pot synthesis of a 1,2,3-triazole.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Balancing Act in Synthesis: The Cost-Benefit Analysis of 5-Bromo-1-pentyne
In the intricate world of organic synthesis, the choice of building blocks is a critical decision that balances reactivity, efficiency, and cost. 5-Bromo-1-pentyne, a bifunctional molecule featuring a terminal alkyne and a primary alkyl bromide, presents itself as a versatile reagent for the introduction of a five-carbon chain with a reactive handle for further transformations. However, a thorough cost-benefit analysis reveals a nuanced picture when compared to its alternatives, demanding careful consideration from researchers and drug development professionals.
At the heart of this analysis lies the trade-off between the potential for streamlined synthetic routes and the significantly higher cost of this compound. While its dual functionality can, in theory, simplify multi-step syntheses, the economic implications of its use necessitate a careful evaluation of its performance against more readily available and less expensive alternatives.
Performance in Key Synthetic Transformations
The utility of this compound is most evident in popular cross-coupling reactions such as the Sonogashira coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry." These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures.
Sonogashira Coupling
The Sonogashira coupling, a palladium- and copper-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of carbon-carbon bond formation. The reactivity of the halogenated alkyne in this reaction generally follows the trend I > Br > Cl. While specific yield data for this compound in Sonogashira couplings can vary depending on the reaction partners and conditions, it serves as a competent coupling partner.
Click Chemistry (CuAAC)
In click chemistry, the terminal alkyne of this compound readily reacts with azides to form stable triazole linkages. This reaction is prized for its high efficiency, mild reaction conditions, and broad functional group tolerance. The primary alkyl bromide of this compound remains available for subsequent functionalization after the click reaction, offering a potential advantage in the synthesis of bifunctional molecules.
The Alternatives: A Cost-Effective Landscape
A significant challenge to the widespread adoption of this compound is its high cost compared to simpler, more common terminal alkynes. A detailed comparison with viable alternatives is crucial for any cost-benefit analysis.
Table 1: Cost Comparison of this compound and its Alternatives
| Compound | Molecular Formula | CAS Number | Representative Bulk Price (per kg) |
| This compound | C₅H₇Br | 28077-72-7 | ~$360 |
| Propargyl Bromide | C₃H₃Br | 106-96-7 | ~$12 - $144 |
| 5-Chloro-1-pentyne | C₅H₇Cl | 14267-92-6 | Inquire for bulk pricing |
| 5-Iodo-1-pentyne | C₅H₇I | 2468-55-5 | Inquire for bulk pricing |
Note: Prices are approximate and can vary significantly based on supplier, purity, and quantity.
As the table illustrates, propargyl bromide is a substantially more economical alternative for introducing a propargyl group. For applications where a five-carbon linker is required, a two-step approach involving a more affordable five-carbon building block might be more cost-effective than the direct use of this compound.
Experimental Data and Protocols: A Comparative Look
To provide a practical comparison, let's consider a hypothetical Sonogashira coupling reaction with a generic aryl iodide.
Table 2: Hypothetical Performance Comparison in Sonogashira Coupling
| Alkyne | Reaction Time (hours) | Yield (%) | Purification |
| This compound | 4 - 8 | 80 - 95 | Standard column chromatography |
| Propargyl Bromide | 2 - 6 | 85 - 98 | Standard column chromatography |
| 5-Chloro-1-pentyne | 6 - 12 | 70 - 90 | Standard column chromatography |
| 5-Iodo-1-pentyne | 2 - 4 | 90 - 99 | Standard column chromatography |
Note: These are representative values and actual results may vary.
Experimental Protocol: General Procedure for Sonogashira Coupling
A solution of the aryl iodide (1.0 eq.), the terminal alkyne (1.2 eq.), Pd(PPh₃)₄ (0.05 eq.), and CuI (0.1 eq.) in a suitable solvent (e.g., THF or DMF) is degassed and stirred under an inert atmosphere. A base, typically an amine such as triethylamine (B128534) or diisopropylethylamine (2.0 eq.), is added, and the reaction mixture is stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC-MS). The reaction is then quenched, and the product is extracted and purified by column chromatography.
The choice of halogen on the pentyne can influence reactivity, with the iodo-substituted analog generally providing the highest reactivity and yields, followed by the bromo and then the chloro derivatives.[1]
Experimental Protocol: General Procedure for Click Chemistry (CuAAC)
To a solution of the azide (B81097) (1.0 eq.) and the terminal alkyne (1.0 eq.) in a solvent mixture (e.g., t-BuOH/H₂O or DMSO), a freshly prepared solution of copper(II) sulfate (B86663) pentahydrate (0.1 eq.) and sodium ascorbate (B8700270) (0.2 eq.) is added. The reaction mixture is stirred at room temperature until completion. The product is then isolated by filtration or extraction and may require further purification.
It is important to note that propargyl bromide can sometimes interfere with the copper catalyst in click reactions, potentially leading to lower yields or reaction failure.[2] This is a significant consideration when choosing it as an alternative to this compound.
Visualizing the Synthetic Pathways
To better understand the strategic use of this compound, we can visualize a potential synthetic workflow where its bifunctional nature is exploited.
Caption: Sequential functionalization using this compound.
This diagram illustrates a scenario where the alkyne end of this compound is first engaged in a click reaction, followed by a nucleophilic substitution at the bromide-bearing carbon. This one-pot or sequential approach can be a time-saving strategy.
Alternatively, a more cost-effective, multi-step approach using a cheaper building block can be envisioned.
Caption: A multi-step synthesis using a more economical alternative.
Conclusion: A Calculated Decision
The cost-benefit analysis of this compound is not straightforward and is highly dependent on the specific goals of a research project or drug development campaign.
Benefits of this compound:
-
Bifunctionality: The presence of both a terminal alkyne and a primary bromide in one molecule can enable more concise synthetic routes.
-
Versatility: It can participate in a wide range of important synthetic transformations.
Drawbacks of this compound:
-
High Cost: It is significantly more expensive than simpler alternatives like propargyl bromide.
-
Limited Availability: It may not be as readily available from all chemical suppliers in large quantities.
Recommendations for Researchers:
-
For small-scale synthesis and rapid library generation: Where the cost of the starting material is less of a concern than the speed of synthesis, this compound can be a valuable tool.
-
For large-scale synthesis and cost-sensitive projects: A multi-step approach using more economical building blocks is likely the more prudent choice. A thorough cost analysis of the entire synthetic route, including reagents, catalysts, solvents, and purification, should be conducted.
-
Consider the reactivity of alternatives: While propargyl bromide is cheaper, its potential incompatibility with certain catalysts, such as copper in click chemistry, must be considered.
Ultimately, the decision to use this compound should be a calculated one, weighing the convenience of its bifunctional nature against the economic realities of the project. For many applications, a well-designed, multi-step synthesis using more affordable starting materials will likely prove to be the more cost-effective and scalable strategy.
References
A Comparative Guide to the Reactivity of 5-Bromo-1-pentyne vs. 5-Chloro-1-pentyne
For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials is critical for efficient and successful synthesis. 5-halo-1-pentynes are versatile building blocks, featuring both a terminal alkyne and an alkyl halide. The choice between a bromo- or chloro- derivative can significantly impact reaction conditions, rates, and overall yield. This guide provides an objective comparison of the reactivity of 5-bromo-1-pentyne and 5-chloro-1-pentyne (B126576), supported by fundamental chemical principles and illustrative experimental data.
The primary determinant of reactivity differences between these two compounds lies in the nature of the carbon-halogen bond (C-X). Factors such as bond strength, bond polarity, and the stability of the resulting halide anion as a leaving group dictate the kinetic and thermodynamic profiles of their reactions.
Theoretical Background: Bond Properties and Leaving Group Ability
The reactivity of alkyl halides is fundamentally governed by the strength of the carbon-halogen bond and the ability of the halogen to depart as a stable anion (leaving group). The general trend for leaving group ability in nucleophilic substitution and many cross-coupling reactions is I > Br > Cl > F. This is because weaker bases are generally better leaving groups.
The carbon-bromine bond is weaker and longer than the carbon-chlorine bond. This is reflected in their respective bond dissociation energies. A lower bond dissociation energy means less energy is required to break the bond, often leading to a faster reaction rate in processes where C-X bond cleavage is part of the rate-determining step.
| Property | 5-Chloro-1-pentyne (C-Cl) | This compound (C-Br) | Source |
| Bond Dissociation Energy | ~85 kcal/mol | ~70 kcal/mol | |
| Leaving Group Ability | Good | Excellent |
Reactivity in Nucleophilic Substitution Reactions
For primary alkyl halides such as this compound and 5-chloro-1-pentyne, nucleophilic substitution reactions are expected to proceed predominantly via an Sₙ2 (bimolecular nucleophilic substitution) mechanism. In an Sₙ2 reaction, the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs. The rate of this single, concerted step is sensitive to the leaving group's ability to depart.
Given that bromide is a better leaving group than chloride, This compound is expected to be significantly more reactive than 5-chloro-1-pentyne in Sₙ2 reactions . This translates to faster reaction times and/or the ability to use milder reaction conditions to achieve similar yields.
Hypothetical Experimental Data: Sₙ2 Reaction with Sodium Azide (B81097)
The following table illustrates the expected difference in reactivity in a typical Sₙ2 reaction.
| Substrate | Nucleophile | Solvent | Temperature (°C) | Time (h) for >95% Conversion | Expected Yield |
| 5-Chloro-1-pentyne | Sodium Azide | DMF | 80 | 24 | ~85% |
| This compound | Sodium Azide | DMF | 50 | 6 | >95% |
This hypothetical data showcases that the bromo-derivative can achieve a higher yield in a shorter time and at a lower temperature, which is advantageous for substrates with sensitive functional groups.
Experimental Protocol: Sₙ2 Azidation
Objective: To synthesize 5-azido-1-pentyne from the corresponding 5-halo-1-pentyne.
Materials:
-
This compound or 5-Chloro-1-pentyne (1.0 eq)
-
Sodium Azide (NaN₃) (1.5 eq)
-
Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add sodium azide and anhydrous DMF.
-
Stir the suspension and add the 5-halo-1-pentyne dropwise at room temperature.
-
Heat the reaction mixture to the desired temperature (e.g., 50°C for the bromo- compound, 80°C for the chloro- compound).
-
Monitor the reaction progress using thin-layer chromatography (TLC) or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench by adding water.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product via column chromatography if necessary.
Caption: Workflow for the Sₙ2 azidation of 5-halo-1-pentynes.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The terminal alkyne functionality allows these molecules to participate in various cross-coupling reactions. However, the alkyl halide moiety can also be the reactive site, for instance, in Sonogashira coupling where an aryl or vinyl halide is coupled with a terminal alkyne. The reactivity order for the halide in the oxidative addition step of the palladium catalytic cycle, which is often the rate-limiting step, is I > OTf > Br >> Cl.
Therefore, in cross-coupling reactions involving the C-X bond, This compound will be substantially more reactive than 5-chloro-1-pentyne . Syntheses involving the chloro-analog often require more forcing conditions, specialized ligands, or may not be feasible at all.
Hypothetical Experimental Data: Sonogashira Coupling
The table below outlines the expected differences for a Sonogashira coupling with phenylacetylene (B144264).
| Substrate | Coupling Partner | Catalyst System | Base / Solvent | Temperature (°C) | Yield |
| 5-Chloro-1-pentyne | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, specialized ligand (e.g., NHC) | K₂CO₃ / Dioxane | 120 | Low to moderate |
| This compound | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N / THF | 60 | High |
This data illustrates that the bromo-compound allows for the use of standard, milder conditions, whereas the chloro-compound requires higher temperatures and potentially more complex and expensive catalyst systems to achieve a useful yield.
Experimental Protocol: Sonogashira Coupling
Objective: To couple a 5-halo-1-pentyne with a terminal alkyne (e.g., phenylacetylene).
Materials:
-
This compound (1.0 eq)
-
Phenylacetylene (1.2 eq)
-
PdCl₂(PPh₃)₂ (3 mol%)
-
Copper(I) Iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) as base and solvent
-
Anhydrous Tetrahydrofuran (THF) as a co-solvent (optional)
-
Schlenk flask and standard glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add the solvent (e.g., THF) and the amine base (e.g., Et₃N).
-
Stir the mixture at room temperature and add the phenylacetylene dropwise.
-
Heat the reaction mixture (e.g., to 60°C) and monitor its progress by TLC.
-
Upon completion, cool the reaction, dilute with diethyl ether, and filter through a pad of celite to remove catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl, then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Caption: Simplified catalytic cycle for a Sonogashira cross-coupling reaction.
Conclusion
For researchers and drug development professionals, understanding the relative reactivity of synthetic intermediates is crucial for planning efficient and robust synthetic routes.
-
This compound is the more reactive substrate in common synthetic transformations that involve the cleavage of the carbon-halogen bond, such as Sₙ2 and palladium-catalyzed cross-coupling reactions. Its use generally allows for milder reaction conditions, shorter reaction times, and higher yields with standard protocols.
-
5-Chloro-1-pentyne , while often more cost-effective, is significantly less reactive. Its application may require more forceful conditions (higher temperatures, stronger bases) or the use of specialized and more expensive catalyst systems, which may not be compatible with other sensitive functional groups in a complex molecule.
The choice between these two reagents will depend on the specific synthetic challenge. For rapid, high-yielding transformations under mild conditions, this compound is the superior choice. If cost is a primary driver and the required reaction conditions are tolerable, 5-chloro-1-pentyne may be a viable alternative.
Mechanistic Insights into Reactions of 5-Bromo-1-pentyne: A Comparative Guide for Synthetic Chemists
For researchers, scientists, and drug development professionals, understanding the reaction mechanisms of versatile building blocks like 5-Bromo-1-pentyne is crucial for the efficient design and optimization of synthetic routes. This guide provides a comparative analysis of key reactions involving this compound, offering insights into their mechanisms, performance against alternative substrates, and detailed experimental protocols.
This compound is a valuable bifunctional molecule featuring a terminal alkyne and a primary alkyl bromide. This unique combination allows for a diverse range of transformations, making it a key intermediate in the synthesis of complex organic molecules, including heterocycles and natural products. This guide will delve into the mechanistic details of three major classes of reactions involving this compound: palladium-catalyzed cross-coupling reactions (Sonogashira and Heck), radical cyclizations, and cycloaddition reactions for the synthesis of nitrogen heterocycles. We will also present a comparative analysis with alternative substrates to highlight the synthetic utility and potential limitations of this reagent.
Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Overview
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. This compound can participate in these reactions through either its terminal alkyne or its alkyl bromide moiety, offering significant synthetic flexibility.
Sonogashira Coupling
The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[1][2] In the context of this compound, the terminal alkyne serves as the reactive site.
Mechanism: The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium cycle begins with the oxidative addition of the aryl/vinyl halide to the Pd(0) species. Simultaneously, the copper cycle involves the formation of a copper(I) acetylide intermediate. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, affords the coupled product and regenerates the Pd(0) catalyst.[1]
Alternative: Nickel-Catalyzed Sonogashira Coupling
Recent advancements have demonstrated the utility of nickel catalysts as a more earth-abundant and cost-effective alternative to palladium for Sonogashira couplings.[3][4] Nickel catalysts can effectively couple terminal alkynes with aryl iodides and bromides, often under mild conditions.[3][5]
Experimental Protocol: Nickel-Catalyzed Sonogashira Coupling of an Aryl Bromide with a Terminal Alkyne [3]
This protocol describes a general procedure for the nickel-catalyzed coupling of an aryl bromide with a terminal alkyne, which can be adapted for reactions involving this compound.
-
Reagent Preparation: In a nitrogen-filled glovebox, a 15 mL single-neck flask is charged with nickel(II) dichloride (0.05 mmol, 10 mol%) and 1,10-phenanthroline (B135089) (0.075 mmol, 15 mol%) in degassed N,N-dimethylacetamide (DMAc) (2.00 mL). The solution is stirred at 25°C for 30 minutes.
-
Reaction Setup: To the catalyst solution, the aryl bromide (0.50 mmol, 1.0 equiv), the terminal alkyne (0.75 mmol, 1.5 equiv), 4-cyanopyridine (B195900) N-oxide (0.75 mmol, 1.5 equiv), potassium fluoride (B91410) (0.75 mmol, 1.5 equiv), zinc powder (0.60 mmol, 1.2 equiv), and additional DMAc (3.00 mL) are added successively.
-
Reaction Conditions: The reaction mixture is stirred at 70°C for the specified time.
-
Work-up and Purification: The reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
| Catalyst System | Aryl Halide | Alkyne | Yield (%) | Reference |
| NiCl₂ / 1,10-phenanthroline | Aryl Bromide | Phenylacetylene | 74 | [6] |
| Pd(PPh₃)₂Cl₂ / CuI | Aryl Halide | Terminal Alkyne | 89 | [1] |
Table 1. Comparison of Nickel and Palladium Catalysts in Sonogashira Coupling. This table presents a comparison of yields for Sonogashira coupling reactions using nickel and palladium catalysts.
Caption: Generalized catalytic cycles for the Sonogashira cross-coupling reaction.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[7] In the case of this compound, the alkyl bromide can act as the electrophile in this transformation.
Mechanism: The catalytic cycle of the Heck reaction typically begins with the oxidative addition of the halide to a Pd(0) complex. This is followed by the coordination and insertion of the alkene into the Pd-C bond. A subsequent β-hydride elimination step forms the C-C bond of the product and a palladium-hydride species. Finally, reductive elimination of HX with a base regenerates the Pd(0) catalyst.
Alternative Substrates: A pertinent comparison can be made with 5-iodo-1-pentyne (B1600000). The carbon-iodine bond is generally weaker than the carbon-bromine bond, leading to a faster rate of oxidative addition, which is often the rate-determining step.[6] This can result in higher yields and milder reaction conditions when using the iodo-analogue.
| Alkyl Halide | Alkene | Catalyst | Base | Yield (%) |
| 5-Iodo-1-pentyne | Styrene | Pd(OAc)₂ | Et₃N | >95 |
| This compound | Styrene | Pd(OAc)₂ | Et₃N | ~70-80 |
Table 2. Hypothetical Comparison of 5-Iodo-1-pentyne and this compound in a Heck Reaction. This table provides an illustrative comparison of expected yields in a Heck reaction, highlighting the higher reactivity of the iodo-alkyne. Note: These are representative expected yields based on general reactivity trends and may vary depending on specific reaction conditions.
Caption: General experimental workflow for a Heck reaction involving this compound.
Radical Cyclization: Formation of Carbocycles
The presence of both a radical precursor (the C-Br bond) and a radical acceptor (the alkyne) in this compound makes it an excellent substrate for intramolecular radical cyclization reactions to form five-membered rings.[5]
Mechanism: The reaction is initiated by the generation of a radical at the carbon bearing the bromine atom, typically using a radical initiator such as AIBN and a radical mediator like tributyltin hydride (Bu₃SnH). This primary alkyl radical then undergoes a 5-exo-dig cyclization by attacking the terminal alkyne. The resulting vinyl radical is then quenched by a hydrogen atom donor (e.g., Bu₃SnH) to afford the cyclopentylidene product.[5][8]
Experimental Protocol: Radical Cyclization of a Bromoalkyne [9]
The following is a general procedure for the radical cyclization of a bromoalkyne, which can be applied to this compound.
-
Reaction Setup: A solution of the bromoalkyne (1.0 equiv), AIBN (0.1 equiv), and tributyltin hydride (1.2 equiv) in deoxygenated toluene (B28343) is prepared in a round-bottom flask under an inert atmosphere.
-
Reaction Conditions: The reaction mixture is heated to 80-110 °C for several hours until the starting material is consumed (monitored by TLC or GC).
-
Work-up and Purification: The solvent is removed under reduced pressure, and the residue is purified by column chromatography to remove tin byproducts and isolate the cyclized product.
| Radical Precursor | Product | Yield (%) |
| 6-bromo-1-hexene | Methylcyclopentane | High |
| This compound | Methylenecyclopentane | Good to High |
Table 3. Comparison of Radical Cyclization Precursors. This table compares the expected outcome of radical cyclization for an alkene versus an alkyne precursor, highlighting the formation of an exocyclic double bond from the alkyne.
Caption: Key steps in the radical cyclization of this compound.
Synthesis of Nitrogen Heterocycles: 1,3-Dipolar Cycloaddition
This compound can be a precursor for the synthesis of pyrrolidine (B122466) derivatives through multi-step sequences that often culminate in a 1,3-dipolar cycloaddition.[9] While direct use of the alkyne as a dipolarophile is possible, a common strategy involves its conversion to a more reactive alkene.
Mechanism: A typical pathway involves the initial functionalization of the bromine atom, followed by reduction of the alkyne to an alkene. The resulting substituted alkene can then act as a dipolarophile in a [3+2] cycloaddition reaction with an in situ generated azomethine ylide. Azomethine ylides can be generated from the condensation of an α-amino acid with an aldehyde or ketone. The cycloaddition proceeds in a concerted fashion to yield the substituted pyrrolidine ring.[9]
Alternative Approach: An alternative to the multi-step conversion of this compound is the direct use of a pre-functionalized alkene, such as 5-bromo-1-pentene, in the cycloaddition reaction. This can simplify the synthetic sequence, although the initial synthesis of the substituted bromo-alkene might be required.
| Starting Material | Key Transformation | Product |
| This compound | 1. Substitution of Br2. Alkyne Reduction3. 1,3-Dipolar Cycloaddition | Substituted Pyrrolidine |
| 5-Bromo-1-pentene | 1. Substitution of Br2. 1,3-Dipolar Cycloaddition | Substituted Pyrrolidine |
Table 4. Comparison of Synthetic Routes to Pyrrolidines. This table outlines two potential synthetic strategies for the preparation of substituted pyrrolidines, starting from either this compound or 5-bromo-1-pentene.
Caption: Comparative logical workflow for the synthesis of substituted pyrrolidines.
Conclusion
This compound stands out as a versatile and valuable building block in organic synthesis. Its dual reactivity allows for participation in a wide array of transformations, including palladium-catalyzed cross-couplings, radical cyclizations, and as a precursor for the synthesis of nitrogen heterocycles. The choice of reaction conditions and catalysts can be tailored to selectively engage either the alkyne or the bromide functionality. While alternatives such as 5-iodo-1-pentyne may offer higher reactivity in certain cross-coupling reactions, the accessibility and unique reactivity profile of this compound ensure its continued importance in the construction of complex molecular architectures. This guide provides a foundational understanding of its reactivity, offering a starting point for the design of novel and efficient synthetic strategies.
References
- 1. Radical Cyclization-Initiated Difunctionalization Reactions of Alkenes and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nickel catalysts in Sonogashira coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Radical cyclization of highly functionalized precursors: stereocontrol of ring closure of acyclic 1-substituted-2,4-dihydroxylated hex-5-enyl radicals - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Navigating the Safe Disposal of 5-Bromo-1-pentyne: A Procedural Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is paramount. 5-Bromo-1-pentyne, a valuable building block in organic synthesis, requires careful management throughout its lifecycle, including its ultimate disposal. This guide provides essential, immediate safety and logistical information to ensure the safe and compliant disposal of this compound.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to be aware of the inherent hazards of this compound. This compound is a flammable liquid and is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Always handle this chemical in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
Quantitative Data Summary
For quick reference, the key safety and physical properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 28077-72-7 | [2] |
| Molecular Formula | C5H7Br | [2] |
| Molecular Weight | 147.01 g/mol | [2] |
| Boiling Point | 98-100 °C | [3] |
| Density | ~1.3 g/mL | [3] |
| Hazard Pictograms | Flammable, Harmful/Irritant | [1][4] |
| Hazard Statements | H226, H302, H315, H319, H335 | [1][4] |
Step-by-Step Disposal Procedure
The disposal of this compound must adhere to local, state, and federal regulations for hazardous waste.[5][6][7] As a flammable liquid, it falls under specific disposal requirements.
Experimental Protocol for Neutralization (if applicable and safe):
While direct disposal of the unaltered chemical is the recommended and most common practice, in some specific research contexts, a neutralization step might be considered to reduce its reactivity. This should only be performed by trained personnel in a controlled laboratory setting with appropriate safety measures in place. A potential, though not universally recommended, approach for small residual amounts could involve quenching with a suitable nucleophile. However, given the hazards, the primary and strongly advised method is direct disposal through a certified hazardous waste management company.
General Disposal Workflow:
-
Segregation and Storage:
-
Store waste this compound in a designated, properly labeled, and sealed container. The container should be compatible with the chemical and clearly marked as "Hazardous Waste: this compound, Flammable Liquid".[6][8]
-
Keep the waste container in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, and open flames.[3]
-
Ensure the storage area is separate from incompatible chemicals.
-
-
Chemical Incompatibility:
-
Documentation:
-
Maintain a detailed log of the accumulated waste, including the quantity and date of addition.
-
-
Professional Disposal:
-
Arrange for the collection and disposal of the waste through a licensed hazardous waste disposal company.[5][10] These companies are equipped to handle and transport flammable and hazardous chemicals in compliance with all regulations.
-
Provide the disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental responsibility.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. scbt.com [scbt.com]
- 3. 1-Pentyne, 5-bromo- [chembk.com]
- 4. 5-Bromopent-1-yne | 28077-72-7 [sigmaaldrich.com]
- 5. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 6. safety.pitt.edu [safety.pitt.edu]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. triumvirate.com [triumvirate.com]
- 9. ehs.utk.edu [ehs.utk.edu]
- 10. mlienvironmental.com [mlienvironmental.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
